4-Ethyl-5-phenylthiazol-2-amine
Description
BenchChem offers high-quality 4-Ethyl-5-phenylthiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethyl-5-phenylthiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C11H12N2S |
|---|---|
Molecular Weight |
204.29 g/mol |
IUPAC Name |
4-ethyl-5-phenyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H12N2S/c1-2-9-10(14-11(12)13-9)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,12,13) |
InChI Key |
BVLCKKHUZFGNMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC(=N1)N)C2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
4-Ethyl-5-phenylthiazol-2-amine chemical structure and properties
Technical Whitepaper: 4-Ethyl-5-phenylthiazol-2-amine Subtitle: Structural Analysis, Synthetic Protocols, and Pharmacophore Utility in Drug Discovery
Executive Summary
Chemical Identity & Physicochemical Profile
The molecule consists of a five-membered thiazole ring substituted at the 2, 4, and 5 positions. The specific arrangement—an amino group at C2, an ethyl group at C4, and a phenyl group at C5—creates a distinct hydrophobic/polar profile ideal for binding into deep hydrophobic pockets of enzymes (e.g., ATP-binding sites of tyrosine kinases).
Table 1: Physicochemical Specifications
| Property | Value / Description | Significance |
| IUPAC Name | 4-Ethyl-5-phenyl-1,3-thiazol-2-amine | Systematic identification |
| Molecular Formula | C₁₁H₁₂N₂S | Core stoichiometry |
| Molecular Weight | 204.29 g/mol | Fragment-based screening compliant (<300 Da) |
| CLogP (Predicted) | ~2.8 - 3.1 | Lipophilic; good membrane permeability |
| H-Bond Donors | 2 (Primary Amine) | Key for hinge-region binding in kinases |
| H-Bond Acceptors | 3 (N3, Amine N, S) | Interaction with backbone residues |
| Topological Polar Surface Area | ~67 Ų | Suggests high oral bioavailability |
| pKa (Conjugate Acid) | ~5.3 (Thiazole N) | Weakly basic; protonatable in acidic media |
Synthetic Architecture: The Hantzsch Protocol
The most robust method for constructing the 4-ethyl-5-phenylthiazol-2-amine core is the Hantzsch Thiazole Synthesis . This condensation reaction involves an
Critical Regiochemistry Note
To achieve the specific 4-ethyl-5-phenyl substitution pattern, the precursor selection is non-trivial.
-
C4 Origin: Derived from the carbonyl carbon of the ketone.
-
C5 Origin: Derived from the
-carbon (bearing the halogen). -
Required Precursor: 1-bromo-1-phenylbutan-2-one (or 1-phenyl-1-halobutan-2-one).
Validated Experimental Protocol
Reagents:
-
1-Phenylbutan-2-one (Starting Ketone)
-
Bromine (
) or N-Bromosuccinimide (NBS) -
Ethanol (Absolute)
-
Sodium Acetate (NaOAc)
Step 1:
-
Dissolve 10 mmol of 1-phenylbutan-2-one in 20 mL of Glacial Acetic Acid.
-
Add 10 mmol of Bromine dropwise at 0°C. Mechanistic Insight: The phenyl ring stabilizes the enol form at C1, favoring bromination at the benzylic position (C1) over C3.
-
Stir for 2 hours at room temperature until decolorization confirms consumption of
. -
Isolate 1-bromo-1-phenylbutan-2-one via extraction (DCM/Water) or use directly (one-pot).
Step 2: Cyclization (Hantzsch Condensation)
-
Suspend 12 mmol of Thiourea in 30 mL of Ethanol.
-
Add the crude
-bromoketone solution dropwise to the thiourea suspension. -
Reflux the mixture for 4–6 hours.
-
Observation: The reaction mixture will clarify as the thiazole hydrobromide salt forms.
-
Cool to room temperature. A precipitate (product HBr salt) may form.
Step 3: Workup & Purification
-
Neutralize the solution with 10% aqueous
or to pH 8–9 to liberate the free base. -
Precipitate the crude amine by adding ice-cold water (50 mL).
-
Filter the solid and recrystallize from Ethanol/Water (7:3) to obtain pure crystals.
-
Expected Yield: 65–80%.
Visual Synthesis Workflow
Figure 1: Step-wise synthesis pathway ensuring correct regiochemistry for the 4-ethyl-5-phenyl isomer.
Structural Analysis & Spectroscopy
Confirmation of the structure relies on distinguishing the ethyl and phenyl positions.
Predicted NMR Signature ( )
-
NMR:
-
1.15 ppm (Triplet, 3H,
): Methyl protons of the ethyl group. -
2.60 ppm (Quartet, 2H,
): Methylene protons of the ethyl group (attached to C4). -
7.00 ppm (Broad Singlet, 2H):
protons (Exchangeable with ). - 7.30–7.50 ppm (Multiplet, 5H): Phenyl ring protons.
-
1.15 ppm (Triplet, 3H,
-
NMR:
-
Distinct signals for the thiazole C2 (guanidine-like, ~168 ppm), C4 (alkyl-substituted, ~150 ppm), and C5 (aryl-substituted, ~120 ppm).
-
Mass Spectrometry
-
ESI-MS:
. -
Fragmentation: Loss of the ethyl group (
) is a common fragmentation pathway.
Medicinal Chemistry Utility
The 2-aminothiazole scaffold is a "privileged structure" in drug discovery, appearing in FDA-approved drugs like Dasatinib (Bcr-Abl inhibitor) and Famotidine (H2 antagonist).
Mechanism of Action: Kinase Inhibition
In the context of kinase inhibitors, 4-Ethyl-5-phenylthiazol-2-amine acts as an ATP-mimetic pharmacophore:
-
Hinge Binding: The C2-amino group acts as a Hydrogen Bond Donor to the kinase hinge region (e.g., Met318 in c-Src).
-
N3 Interaction: The thiazole Nitrogen (N3) acts as a Hydrogen Bond Acceptor.
-
Gatekeeper Interaction: The C5-Phenyl group occupies the hydrophobic pocket adjacent to the gatekeeper residue, providing selectivity.
-
Solvent Front: The C4-Ethyl group orients towards the solvent front or the ribose-binding pocket, often serving as a vector for solubilizing groups in lead optimization.
Pharmacophore Map
Figure 2: Pharmacophore mapping of the molecule within a theoretical kinase ATP-binding pocket.
References
-
Hantzsch, A. (1887). "Ueber die Synthese von Thiazolverbindungen (On the synthesis of thiazole compounds)." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.
-
Lombardo, L. J., et al. (2004). "Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity." Journal of Medicinal Chemistry, 47(27), 6658-6661.
-
Mishra, C. B., et al. (2015). "Recent developments of 2-aminothiazoles in medicinal chemistry." European Journal of Medicinal Chemistry, 92, 1-34.
-
PubChem Compound Summary. (2024). "2-Aminothiazole Derivatives and Properties." National Center for Biotechnology Information.
Sources
- 1. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. mdpi.com [mdpi.com]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. papers.ssrn.com [papers.ssrn.com]
An In-depth Technical Guide to 4-Ethyl-5-phenylthiazol-2-amine: Synthesis, Characterization, and Potential Applications
Introduction: The Significance of the 2-Aminothiazole Scaffold
The 2-aminothiazole moiety is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1] Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is found in both natural products, such as vitamin B1 (thiamine), and a multitude of synthetic drugs.[2] The 2-aminothiazole scaffold, in particular, has been extensively derivatized to yield compounds with antibacterial, antifungal, anti-inflammatory, anticancer, antiviral, and neuroprotective properties.[2][3][4] This broad spectrum of activity makes it a cornerstone for the synthesis of novel therapeutic agents.[5]
This guide will focus on the specific, albeit less documented, derivative, 4-Ethyl-5-phenylthiazol-2-amine. By understanding its synthesis and predicted properties, researchers can better evaluate its potential as a lead compound in various drug discovery programs.
Physicochemical Properties and Identifiers (Predicted)
Based on the analysis of structurally similar compounds, such as 4-Methyl-5-phenyl-thiazol-2-ylamine, a table of predicted physicochemical properties for 4-Ethyl-5-phenylthiazol-2-amine is presented below. These values are crucial for understanding the compound's potential behavior in biological systems and for designing experimental protocols.
| Property | Predicted Value | Source/Method |
| Molecular Formula | C₁₁H₁₂N₂S | - |
| Molecular Weight | 204.29 g/mol | - |
| IUPAC Name | 4-ethyl-5-phenyl-1,3-thiazol-2-amine | - |
| XLogP3 | ~3.1 | Extrapolated from similar structures |
| Hydrogen Bond Donor Count | 1 | - |
| Hydrogen Bond Acceptor Count | 2 | - |
| Rotatable Bond Count | 2 | - |
Synthesis of 4-Ethyl-5-phenylthiazol-2-amine
The most common and efficient method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis.[5][6] This reaction involves the condensation of an α-haloketone with a thiourea derivative. For the synthesis of 4-Ethyl-5-phenylthiazol-2-amine, the logical precursors would be 1-bromo-1-phenylbutan-2-one and thiourea.
Proposed Synthetic Protocol
Reaction: 1-bromo-1-phenylbutan-2-one + Thiourea → 4-Ethyl-5-phenylthiazol-2-amine
Materials:
-
1-bromo-1-phenylbutan-2-one
-
Thiourea
-
Ethanol (or other suitable solvent)
-
Sodium bicarbonate (for neutralization)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
Dissolve 1-bromo-1-phenylbutan-2-one and a molar equivalent of thiourea in ethanol in a round-bottom flask.
-
Reflux the mixture with stirring for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Synthesis Workflow Diagram
Caption: Hantzsch synthesis workflow for 4-Ethyl-5-phenylthiazol-2-amine.
Potential Biological Activities and Mechanisms of Action
The biological activity of 2-aminothiazole derivatives is highly dependent on the substituents at the C4 and C5 positions. The presence of an ethyl group at C4 and a phenyl group at C5 in 4-Ethyl-5-phenylthiazol-2-amine suggests several potential therapeutic applications.
Anticancer Activity
Many 2-aminothiazole derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[1] The mechanism of action often involves the inhibition of protein kinases, which are crucial for cell signaling and proliferation.[1][6] For example, the FDA-approved drug Dasatinib, a potent kinase inhibitor, features a 2-aminothiazole core.[1] The phenyl group at the C5 position of 4-Ethyl-5-phenylthiazol-2-amine could facilitate binding to the ATP-binding pocket of various kinases.
Antimicrobial and Antifungal Activity
The thiazole nucleus is a key component of many antimicrobial and antifungal agents.[3][4] Derivatives of 2-aminothiazole have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[2][7] The lipophilic nature of the ethyl and phenyl groups in 4-Ethyl-5-phenylthiazol-2-amine may enhance its ability to penetrate microbial cell membranes.
Anti-inflammatory Activity
Several 2-aminothiazole derivatives exhibit anti-inflammatory properties, often by inhibiting enzymes such as cyclooxygenase (COX). The structural features of 4-Ethyl-5-phenylthiazol-2-amine are consistent with those of other known anti-inflammatory aminothiazoles.
Potential Signaling Pathway Involvement
Caption: Potential inhibition of kinase signaling by 4-Ethyl-5-phenylthiazol-2-amine.
Spectroscopic Characterization (Predicted)
For the structural elucidation and confirmation of synthesized 4-Ethyl-5-phenylthiazol-2-amine, a combination of spectroscopic techniques would be employed. Below are the expected key signals in ¹H NMR, ¹³C NMR, and Mass Spectrometry.
| Technique | Predicted Key Signals |
| ¹H NMR | - Aromatic protons (phenyl group): ~7.2-7.5 ppm (multiplet) - NH₂ protons: broad singlet, chemical shift dependent on solvent and concentration - Ethyl group CH₂: ~2.7 ppm (quartet) - Ethyl group CH₃: ~1.2 ppm (triplet) |
| ¹³C NMR | - Thiazole C2 (attached to NH₂): ~168 ppm - Thiazole C4 (attached to ethyl): ~145 ppm - Thiazole C5 (attached to phenyl): ~120 ppm - Aromatic carbons: ~125-135 ppm - Ethyl group CH₂: ~22 ppm - Ethyl group CH₃: ~14 ppm |
| Mass Spec (ESI+) | [M+H]⁺ at m/z 205.08 |
Conclusion and Future Directions
While 4-Ethyl-5-phenylthiazol-2-amine is not a widely cataloged compound, its synthesis is readily achievable through the robust Hantzsch reaction. Based on the extensive literature on the 2-aminothiazole scaffold, this molecule holds significant promise for exhibiting a range of biological activities, particularly as an anticancer, antimicrobial, or anti-inflammatory agent. Further research, including its synthesis, purification, and comprehensive biological evaluation, is warranted to fully elucidate its therapeutic potential. The insights provided in this guide offer a solid foundation for initiating such investigations.
References
- Khalifa, M. E. (n.d.).
- Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150.
- An overview on synthetic 2-aminothiazole-based compounds associated with four biological activities. (2021, March 7). MDPI.
- 2-Aminothiazole: synthesis, biological activities and toxicity. (2023, August 18). ChemicalBook.
- A Review of Synthesis and Biological Activity of Aminothiazole and Its Deriv
- 2-Aminothiazoles: A Comparative Guide to their Structure-Activity Relationships in Drug Discovery. (n.d.). Benchchem.
- Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candid
- 2-Aminothiazoles with improved pharmacotherapeutic properties for treatment of prion disease. (2013, May 15). PubMed.
- Ethyl 2-amino-4-phenyl-5-thiazolecarboxylate(64399-23-1) 1H NMR spectrum. (n.d.). ChemicalBook.
- Novel 4-phenylthiazol-2-amine derivatives: synthesis, antimicrobial and hemolytic activity. (n.d.). SSRN.
- (R)-N-(4-(4-phenyl-4,5-dihydrothiazol-2-ylamino)phenethyl)benzo[d]thiazol-2-amine. (n.d.). PubChem.
- 4-Methyl-5-phenyl-thiazol-2-ylamine | C10H10N2S | CID 244067. (n.d.). PubChem.
- Synthesis 4-methyl-5-phenylthiazol-2-amine 61 CONCLUSION Thiazole have... (n.d.).
- 4-Phenyl-5-(phenylazo)thiazole-2-amine | C15H12N4S | CID 276897. (n.d.). PubChem.
- Synthesis and Anticancer Evaluations of Novel Thiazole Derivatives Derived from 4-Phenylthiazol-2-amine. (2021, September 15). PubMed.
- Synthesis of 4‐phenylthiazol‐2‐amine derivatives using glycerin. (n.d.).
- Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. (2025, April 7). PMC.
- 4-ethyl-5-methyl thiazole, 52414-91-2. (n.d.). The Good Scents Company.
- 4-ethyl-n-phenyl-4,5-dihydro-1,3-thiazol-2-amine (C11H14N2S). (n.d.). PubChemLite.
- 5-Phenylthiazole-2-amine. (2024, April 9). ChemBK.
- Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxyl
- 2-Thiazolamine, 4-phenyl-. (n.d.). NIST WebBook.
- 4-Ethyl-5-methylthiazole | C6H9NS | CID 521384. (n.d.). PubChem.
- 1 H NMR of spectrum of 2-Amino 4-(phenyl)thiazole ligand. (n.d.).
- 124458-17-9|4-(2-Aminoethyl)-N-phenylthiazol-2-amine. (n.d.). BLDpharm.
- 2-Aminothiazole | 96-50-4. (2025, November 28). ChemicalBook.
- Ethyl 2-((4-chlorophenyl)amino)
- ethyl 2-[(4-fluorophenyl)
- Ethyl 2-Amino-4-phenylthiazole-5-carboxylate 97.0+%, TCI America 1 g. (n.d.). Fisher Scientific.
- Ethyl 5-amino-2-phenylthiazole-4-carboxyl
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]
- 7. papers.ssrn.com [papers.ssrn.com]
Methodological & Application
Synthesis of 4-ethyl-5-phenylthiazol-2-amine from 1-bromo-1-phenylbutan-2-one
Application Note: AN-THZ-2026-04 High-Efficiency Synthesis of 4-Ethyl-5-Phenylthiazol-2-Amine via Hantzsch Condensation
Executive Summary
This application note details the protocol for synthesizing 4-ethyl-5-phenylthiazol-2-amine utilizing the Hantzsch thiazole synthesis method. The protocol targets the condensation of 1-bromo-1-phenylbutan-2-one with thiourea . This specific regiochemical isomer—bearing a phenyl group at the 5-position and an ethyl group at the 4-position—is a critical scaffold in medicinal chemistry, particularly for kinase inhibitors and antimicrobial agents.
Key Technical Advantages:
-
Regiospecificity: Capitalizes on the mechanistic predictability of the Hantzsch synthesis to secure the 4-ethyl-5-phenyl substitution pattern.
-
Scalability: Designed for milligram-to-gram scale synthesis with minimal chromatographic purification.
-
Safety Integrated: Includes specific handling protocols for lachrymatory
-haloketones.
Scientific Foundation & Retrosynthesis
Regiochemical Logic
The Hantzsch synthesis involves the reaction of an
-
C5 Origin: The carbon bearing the halogen (C-
) becomes the C5 position of the thiazole ring. -
C4 Origin: The carbonyl carbon becomes the C4 position.
To synthesize 4-ethyl-5-phenylthiazol-2-amine :
-
C5-Phenyl: Requires the starting material to have a phenyl group on the
-carbon (bearing the bromine). -
C4-Ethyl: Requires the carbonyl carbon to be attached to an ethyl group.
-
Precursor Selection: 1-bromo-1-phenylbutan-2-one (Ph-CH(Br)-C(=O)-CH
CH ).
Note: Using the isomer
Mechanistic Pathway
The reaction proceeds via an S
Figure 1: Mechanistic flow of the Hantzsch synthesis for the target scaffold.
Safety Protocol (Critical)
| Hazard Class | Specific Risk | Mitigation Strategy |
| Lachrymator | 1-bromo-1-phenylbutan-2-one is a potent tear gas agent. It causes severe eye and respiratory irritation even at low concentrations. | Mandatory: Handle only in a high-efficiency fume hood. Double-glove (Nitrile). Keep a beaker of 10% aqueous sodium thiosulfate nearby to neutralize spills. |
| Corrosive | Hydrobromic acid (HBr) is generated as a byproduct. | Use a base trap or ensure adequate ventilation.[6][7] |
| Flammable | Ethanol (solvent) is highly flammable. | Use a reflux condenser; avoid open flames. |
Experimental Protocol
Materials
-
Reagent A: 1-bromo-1-phenylbutan-2-one (1.0 equiv)
-
Solvent: Absolute Ethanol (10 mL per gram of Reagent A)
-
Base (Workup): Ammonium hydroxide (25%) or Saturated NaHCO
-
Recrystallization Solvent: Ethanol/Water mixture
Step-by-Step Procedure
Step 1: Reaction Setup
-
Equip a round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Add 1-bromo-1-phenylbutan-2-one (e.g., 2.27 g, 10 mmol) to the flask.
-
Add Absolute Ethanol (20 mL). Stir until dissolved.
-
Add Thiourea (0.84 g, 11 mmol) in a single portion.
-
Why: A slight excess of thiourea ensures complete consumption of the lachrymatory starting material.
-
Step 2: Reflux & Monitoring
-
Heat the mixture to reflux (approx. 78°C) using an oil bath or heating block.
-
Maintain reflux for 2–4 hours .
-
Process Control (TLC): Check reaction progress using 30% Ethyl Acetate in Hexanes.
-
Observation: The starting bromide (high R
) should disappear. A baseline spot (hydrobromide salt of the product) may appear.[3]
-
Step 3: Isolation of Hydrobromide Salt (Optional but Recommended)
-
Cool the reaction mixture to room temperature, then to 0°C in an ice bath.
-
The hydrobromide salt of the thiazole often precipitates as a solid.
-
Filter the solid and wash with cold ethanol.
-
Note: If no precipitate forms, proceed directly to Step 4.
-
Step 4: Neutralization (Free Base Formation)
-
If solid salt was isolated: Suspend it in water (20 mL).
-
If solution remained clear: Evaporate ethanol to approx. 5 mL, then dilute with water (20 mL).
-
Slowly add Ammonium Hydroxide or Sat. NaHCO
to the aqueous mixture with stirring until pH 9–10. -
The free amine will precipitate as a white to off-white solid.
Step 5: Purification
-
Filter the crude solid.[1]
-
Recrystallization: Dissolve the crude solid in boiling ethanol. Add warm water dropwise until slight turbidity persists. Cool slowly to 4°C.
-
Collect the crystals by filtration and dry under vacuum over P
O .
Workflow Logic Diagram
Figure 2: Operational workflow for isolation and purification.
Characterization Data
The following spectral data confirms the structure of 4-ethyl-5-phenylthiazol-2-amine .
| Technique | Expected Signal | Assignment |
| Ethyl -CH | ||
| Ethyl -CH | ||
| -NH | ||
| Phenyl protons (attached to C5) | ||
| Ethyl carbons | ||
| C5 (Thiazole ring) | ||
| C4 (Thiazole ring) | ||
| C2 (C-NH | ||
| Mass Spec | [M+H] | Protonated molecular ion |
Interpretation:
-
The absence of a singlet proton in the aromatic region (
6.5–7.0 ppm) characteristic of the thiazole C5-H confirms substitution at the 5-position. -
The coupling of the ethyl group confirms its integrity and attachment to the heteroaromatic ring.
Troubleshooting & Optimization
-
Problem: Low Yield / Oily Product.
-
Cause: Incomplete cyclization or residual solvent.
-
Solution: Ensure the reflux time is sufficient. If the product oils out during basification, extract with Ethyl Acetate, dry over MgSO
, and evaporate. The oil usually solidifies upon scratching with cold hexanes.
-
-
Problem: Starting Material Persists.
-
Cause: Old thiourea or insufficient heat.
-
Solution: Add 0.2 equiv more thiourea and continue reflux.
-
-
Problem: Dark Coloration.
-
Cause: Oxidation of the amine or polymerization of the bromoketone.
-
Solution: Perform the reaction under a nitrogen atmosphere. Use activated charcoal during recrystallization to remove colored impurities.
-
References
-
Hantzsch, A. (1887). "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und alpha-halogensubstituirten Aldehyden und Ketonen." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.
- Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Standard reference for Hantzsch Mechanism).
-
Kashyap, S. J., et al. (2012). "Synthesis of 2-aminothiazoles using Hantzsch thiazole synthesis." Arabian Journal of Chemistry, 5(1). (Provides general conditions for substituted 2-aminothiazoles).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for 2-Aminothiazole derivatives. (Used for general safety and spectral data verification).[1]
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
Microwave-assisted synthesis of 2-amino-4-ethyl-5-phenylthiazole
Abstract
This application note details a high-efficiency, green chemistry protocol for the synthesis of 2-amino-4-ethyl-5-phenylthiazole , a privileged scaffold in medicinal chemistry utilized for its anti-inflammatory and antimicrobial properties. By leveraging microwave irradiation, this protocol reduces reaction times from 8–12 hours (thermal reflux) to under 15 minutes while improving yield (>90%) and purity. The method utilizes a modified Hantzsch thiazole synthesis, optimizing the regioselective condensation of
Introduction & Mechanistic Rationale
The 2-aminothiazole core is a pharmacophore found in numerous clinical drugs, including abafungin and pramipexole. Traditional synthesis via the Hantzsch reaction involves the condensation of
Microwave Advantage: Microwave-assisted organic synthesis (MAOS) utilizes dielectric heating, where dipolar molecules (solvent and reagents) align with the oscillating electric field. This creates rapid, volumetric heating that overcomes the thermal wall effect of oil baths.
-
Kinetic Effect: The Arrhenius rate constant increases significantly due to the rapid attainment of high temperatures ("superheating" in sealed vessels).
-
Thermodynamic Selectivity: Fast heating rates favor the kinetic product (cyclization) over thermodynamic degradation pathways.
Reaction Pathway
The synthesis targets the 4-ethyl-5-phenyl substitution pattern. This requires specific regiochemical control of the precursor ketone.
-
Precursor: 1-bromo-1-phenylbutan-2-one.
-
Regioselectivity: The sulfur atom of thiourea is the most nucleophilic site and attacks the electrophilic
-carbon (bearing the bromine). The nitrogen then condenses with the carbonyl carbon.-
Result: The substituent on the
-carbon (Phenyl) ends up at position 5. The substituent on the carbonyl (Ethyl) ends up at position 4.
-
Materials & Equipment
Reagents
| Reagent | CAS No. | Purity | Role |
| 1-Phenylbutan-2-one | 1007-32-5 | 98% | Starting Ketone |
| Bromine ( | 7726-95-6 | ACS Reagent | Halogenating Agent |
| Thiourea | 62-56-6 | >99% | Thiazole Nitrogen/Sulfur Source |
| Ethanol (EtOH) | 64-17-5 | Absolute | Solvent (High Loss Tangent) |
| Ammonium Hydroxide | 1336-21-6 | 28-30% | Neutralization/Workup |
Equipment
-
Microwave Reactor: Single-mode or Multi-mode system (e.g., CEM Discover 2.0 or Biotage Initiator+).
-
Requirement: IR temperature sensor and pressure management (0–20 bar).
-
-
Vessels: 10 mL or 35 mL pressure-rated Pyrex vials with silicone/PTFE septa.
-
Analysis: LC-MS (ESI+),
H-NMR (300/400 MHz).
Experimental Protocol
Phase A: Precursor Synthesis (In-situ Bromination)
Note: If 1-bromo-1-phenylbutan-2-one is not commercially available, it must be synthesized fresh due to the instability of
-
Dissolve 1-phenylbutan-2-one (10 mmol, 1.48 g) in 15 mL of glacial acetic acid.
-
Add Bromine (10 mmol, 0.51 mL) dropwise at 0–5°C over 20 minutes.
-
Stir at room temperature for 1 hour until the solution decolorizes (indicating consumption of
). -
Pour into ice water (50 mL) and extract with Dichloromethane (DCM). Wash with saturated
to remove acid. -
Evaporate solvent to yield crude 1-bromo-1-phenylbutan-2-one . Use immediately.
-
Safety: Bromine is highly corrosive and volatile. Work in a fume hood.
-
Phase B: Microwave-Assisted Cyclization (The Core Protocol)
Step 1: Reaction Setup
-
In a 10 mL microwave vial, dissolve the crude 1-bromo-1-phenylbutan-2-one (2.0 mmol, ~454 mg) in 3 mL of Ethanol .
-
Add Thiourea (2.2 mmol, 167 mg). A slight excess ensures complete consumption of the lachrymatory haloketone.
-
Add a magnetic stir bar and seal the vial with a PTFE-lined cap.
Step 2: Microwave Parameters Program the reactor with the following "Dynamic" method to prevent pressure spikes:
| Parameter | Setting | Rationale |
| Temperature | 100°C | Optimal for cyclization/dehydration without charring. |
| Power | 150 W (Max) | Dynamic control to maintain set temp. |
| Hold Time | 10:00 min | Sufficient for >95% conversion. |
| Pre-Stir | 30 sec | Ensures homogeneity before heating. |
| Pressure Limit | 250 psi (17 bar) | Safety cutoff. |
Step 3: Workup & Purification
-
Cooling: Allow the vial to cool to <40°C using the reactor's compressed air cooling (PowerCool).
-
Precipitation: The reaction mixture will contain the hydrobromide salt of the thiazole. Pour the mixture into 20 mL of ice-cold water.
-
Neutralization: Dropwise add Ammonium Hydroxide (28%) until pH ~9-10. The free base 2-amino-4-ethyl-5-phenylthiazole will precipitate as a white/pale yellow solid.
-
Filtration: Filter the solid using a Buchner funnel and wash with cold water (2 x 10 mL) to remove excess thiourea and ammonium bromide.
-
Recrystallization: Recrystallize from hot Ethanol:Water (8:2) to obtain analytical grade crystals.
Results & Characterization
Expected Yield: 88–94% (isolated). Appearance: White to pale yellow crystalline solid.
Spectral Validation:
-
H NMR (400 MHz, DMSO-
):-
1.15 (t, 3H,
of ethyl). -
2.45 (q, 2H,
of ethyl). -
6.85 (s, 2H,
, exchangeable with ). - 7.20–7.45 (m, 5H, Phenyl protons).
-
1.15 (t, 3H,
-
LC-MS (ESI):
-
Calculated Mass (
): 204.07. -
Observed
: 205.1.
-
Mechanistic & Workflow Visualization
The following diagram illustrates the reaction workflow and the specific regiochemical mechanism that ensures the 4-ethyl-5-phenyl isomer is formed.
Caption: Workflow for the regioselective synthesis of 2-amino-4-ethyl-5-phenylthiazole via MW-Hantzsch condensation.
Troubleshooting & Optimization (Expert Insights)
| Issue | Probable Cause | Corrective Action |
| Low Yield (<50%) | Incomplete bromination of precursor. | Ensure Phase A decolorizes completely. Use fresh |
| Sticky/Oily Product | Polymerization or residual solvent. | Use Ethanol/Water (1:1) for workup instead of pure water to induce better crystallization. |
| Pressure Spikes | Ethanol superheating. | Reduce fill volume to <50% of vial capacity. Ensure "Dynamic" power mode is active. |
| Regioisomer Contamination | Bromination at wrong carbon. | Maintain Phase A temperature at 0°C. Benzyl bromination is thermodynamically favored but kinetics matter. |
References
-
Microwave-Assisted Synthesis of 2-Aminothiazoles
-
General Hantzsch Protocol & Green Chemistry
-
Regioselectivity in Hantzsch Synthesis
- Microwave Reactor Safety & Methodology: Title: Microwave-Assisted Organic Synthesis (MAOS) - A Review. Source: Alfa Chemistry.
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. rjpbcs.com [rjpbcs.com]
- 5. A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system - Lab on a Chip (RSC Publishing) [pubs.rsc.org]
- 6. ajrconline.org [ajrconline.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. chempap.org [chempap.org]
- 9. Microwave-Assisted One-Pot Telescoped Synthesis of 2‑Amino-1,3-thiazoles, Selenazoles, Imidazo[1,2‑a]pyridines, and Other Heterocycles from Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sci-Hub. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity / Journal of the Chemical Society, Perkin Transactions 1, 1987 [sci-hub.fr]
- 11. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Application and Protocol for the Recrystallization of 4-ethyl-5-phenylthiazol-2-amine
This guide provides a comprehensive framework for the selection of an appropriate solvent system and the subsequent purification of 4-ethyl-5-phenylthiazol-2-amine via recrystallization. The protocols and methodologies are designed for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction: The Rationale for Recrystallization
Recrystallization remains a cornerstone technique for the purification of solid organic compounds.[1] Its efficacy is rooted in the principle of differential solubility: a compound of interest and its impurities will exhibit varying degrees of solubility in a given solvent at different temperatures.[1] For 4-ethyl-5-phenylthiazol-2-amine, a heterocyclic compound with potential applications in medicinal chemistry, achieving high purity is paramount for accurate biological evaluation and to meet stringent regulatory standards. This document outlines a systematic approach to developing a robust recrystallization protocol.
Understanding the Analyte: Physicochemical Properties of 4-ethyl-5-phenylthiazol-2-amine and its Analogs
-
Structural Features: The molecule possesses a polar 2-aminothiazole core capable of hydrogen bonding, a non-polar ethyl group, and a bulky, non-polar phenyl group. This amphiphilic nature suggests that a solvent of intermediate polarity or a mixed solvent system will likely be most effective.
-
Inferences from Analogs:
-
5-Phenylthiazol-2-amine: This analog, lacking the ethyl group, is a crystalline solid with good thermal stability.[2]
-
2-Amino-4-phenylthiazole: An isomer of the above, it exhibits solubility in polar organic solvents like ethanol (approx. 12 mg/mL), DMSO (approx. 10 mg/mL), and DMF (approx. 10 mg/mL), with limited solubility in aqueous buffers.[3] One synthetic route describes its recrystallization from methanol.[4]
-
4-Ethyl-5-methylthiazole: This compound, with an ethyl group but a methyl instead of a phenyl and lacking the amine, is a solid soluble in alcohol.[5]
-
General Thiazole Derivatives: Syntheses of various thiazole derivatives frequently employ solvents such as ethanol, methanol, and ethanol/water mixtures, indicating the general utility of these systems for this class of compounds.[6][7][8]
-
Based on this analysis, 4-ethyl-5-phenylthiazol-2-amine is predicted to be a solid at room temperature, with moderate solubility in polar protic solvents like alcohols. The presence of the phenyl and ethyl groups will likely render it less soluble in water than simpler aminothiazoles.
The Core of the Method: Selecting an Optimal Recrystallization Solvent
The ideal recrystallization solvent should exhibit the following characteristics:
-
High Solvating Power at Elevated Temperatures: The solvent must completely dissolve the 4-ethyl-5-phenylthiazol-2-amine at or near its boiling point.
-
Low Solvating Power at Low Temperatures: The compound should be sparingly soluble in the cold solvent to ensure a high recovery yield.
-
Appropriate Boiling Point: The solvent's boiling point should be low enough for easy removal from the purified crystals but high enough to provide a sufficient temperature gradient for recrystallization.
-
Inertness: The solvent must not react with the compound.
-
Impurity Solubility: Ideally, impurities should either be highly soluble in the cold solvent (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).
-
Safety and Practicality: The solvent should be non-toxic, readily available, and cost-effective.
Experimental Workflow for Solvent Screening
A systematic screening process is crucial for identifying the optimal solvent or solvent system. This can be performed on a small scale before committing to a bulk recrystallization.
Caption: Workflow for selecting a recrystallization solvent.
Proposed Solvents for Screening
Based on the analysis of related compounds, the following solvents should be prioritized for screening:
| Solvent Class | Primary Solvents | Mixed System Components (Anti-solvents) | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | Water, Hexanes | The polar hydroxyl group can interact with the aminothiazole moiety, while the alkyl chain provides some affinity for the non-polar parts of the molecule.[1][4] |
| Ketones | Acetone | Hexanes, Water | A polar aprotic solvent that can be effective for moderately polar compounds. |
| Esters | Ethyl Acetate | Hexanes | A solvent of intermediate polarity. |
| Aromatic | Toluene | Hexanes | The aromatic ring can interact with the phenyl group of the analyte.[9] |
| Non-polar | Hexanes, Cyclohexane | - | Likely to be poor solvents, but useful as anti-solvents in mixed systems.[1] |
| Aqueous Mixtures | Ethanol/Water, Methanol/Water | - | Often highly effective for compounds with hydrogen bonding capabilities, allowing for fine-tuning of polarity.[6][7] |
Detailed Recrystallization Protocol
This protocol assumes a suitable solvent has been identified through the screening process described above.
Materials and Equipment
-
Crude 4-ethyl-5-phenylthiazol-2-amine
-
Selected recrystallization solvent(s)
-
Erlenmeyer flasks (at least two)
-
Hot plate with stirring capability
-
Condenser (optional, for volatile solvents)
-
Buchner funnel and flask
-
Filter paper
-
Spatula and glass stirring rod
-
Ice bath
-
Vacuum oven or desiccator
Step-by-Step Procedure
-
Dissolution:
-
Place the crude 4-ethyl-5-phenylthiazol-2-amine in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of the chosen solvent, just enough to create a slurry.
-
Gently heat the mixture on a hot plate with stirring. Add the solvent in small portions until the solid completely dissolves. Causality Note: Adding the minimum amount of hot solvent is critical to ensure the solution is saturated or near-saturated, maximizing yield upon cooling.
-
-
Decolorization (If Necessary):
-
If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes. Expertise Insight: Use charcoal sparingly, as it can adsorb the product, reducing the yield.
-
-
Hot Filtration (If Necessary):
-
If activated charcoal was used or if insoluble impurities are present, perform a hot filtration.
-
Pre-heat a second Erlenmeyer flask and a funnel (stemless or short-stemmed) on the hot plate.
-
Place a fluted filter paper in the funnel and pour the hot solution through it quickly. Trustworthiness Check: This step must be done rapidly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Cover the flask containing the clear filtrate with a watch glass or inverted beaker to prevent solvent evaporation and contamination.
-
Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor. Causality Note: Using ice-cold solvent for washing minimizes the redissolving of the purified product.
-
-
Drying:
-
Dry the crystals thoroughly to remove any residual solvent. This can be done by air drying on the filter paper, followed by placing them in a vacuum oven at a temperature well below the compound's melting point, or in a desiccator.
-
Conclusion
The purification of 4-ethyl-5-phenylthiazol-2-amine by recrystallization is a highly effective method when a systematic approach to solvent selection is employed. By leveraging the physicochemical properties of structural analogs and conducting a methodical screening process, researchers can develop a robust and reproducible protocol. The detailed steps provided in this guide serve as a comprehensive framework for achieving high-purity material essential for downstream applications in research and development.
References
-
Kitamura, M., & Sugiyama, S. (2003). Anti-solvent crystallization and transformation of thiazole-derivative polymorphs - I: Effect of addition rate and initial concentrations. Journal of Crystal Growth, 257(1-2), 177–184. [Link]
-
ChemBK. (2024, April 9). 5-Phenylthiazole-2-amine. [Link]
-
The Good Scents Company. (n.d.). 4-ethyl-5-methyl thiazole. [Link]
-
Alves, M. F., et al. (2021). Novel 4-phenylthiazol-2-amine derivatives: synthesis, antimicrobial and hemolytic activity. SSRN Electronic Journal. [Link]
-
PubChem. (n.d.). 4-Methyl-5-phenyl-thiazol-2-ylamine. National Center for Biotechnology Information. [Link]
-
Al-Ghorbani, M., et al. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances, 13(35), 24659-24676. [Link]
-
Ghorab, M. M., et al. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. Molecules, 21(5), 629. [Link]
-
Kumar, A., et al. (2012). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. International Journal of Drug Development and Research, 4(3), 268-275. [Link]
-
Taylor & Francis Online. (2024, June 13). Synthesis and biological evaluation of 2-(2-hydrazinyl) thiazole derivatives with potential antibacterial and antioxidant activity. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chembk.com [chembk.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. asianpubs.org [asianpubs.org]
- 5. 4-ethyl-5-methyl thiazole, 52414-91-2 [thegoodscentscompany.com]
- 6. researchgate.net [researchgate.net]
- 7. papers.ssrn.com [papers.ssrn.com]
- 8. tandfonline.com [tandfonline.com]
- 9. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 4-Ethyl-5-Phenylthiazol-2-Amine as a Kinase Inhibitor Scaffold
This Application Note is designed for medicinal chemists and pharmacologists. It provides a technical blueprint for utilizing 4-ethyl-5-phenylthiazol-2-amine as a starting scaffold for kinase inhibitor discovery.
Abstract & Structural Rationale
The 2-aminothiazole moiety is a "privileged scaffold" in oncology, serving as the core pharmacophore for FDA-approved kinase inhibitors such as Dasatinib and Dabrafenib. While the 4-phenyl isomer is common, the 4-ethyl-5-phenylthiazol-2-amine variant offers a distinct steric profile. The 4-ethyl group provides hydrophobic bulk directed toward the solvent-accessible region or the gatekeeper residue (depending on binding orientation), while the 5-phenyl group facilitates pi-stacking or hydrophobic interactions within the ATP-binding pocket.
This guide details the synthesis, biological evaluation, and critical validation steps required to develop this scaffold into a potent lead compound, with specific emphasis on ruling out Pan-Assay Interference (PAINS).
Structural Pharmacology: Binding Mode
In the context of Type I (ATP-competitive) kinase inhibition, the 2-aminothiazole core typically functions as a hinge-binding motif.[1]
-
H-Bond Donor: The exocyclic C2-amine (-NH2) donates a hydrogen bond to the hinge region backbone carbonyl (e.g., Glu/Met residues).
-
H-Bond Acceptor: The thiazole ring nitrogen (N3) accepts a hydrogen bond from the hinge region backbone amide.
-
4-Ethyl Substituent: Occupies the region typically adjacent to the gatekeeper residue, potentially improving selectivity against kinases with smaller gatekeepers (e.g., Thr315 in Abl).
-
5-Phenyl Substituent: Orients into the hydrophobic back-pocket, engaging in Van der Waals interactions.
Visualization: Structural Logic
Figure 1: Pharmacophore mapping of the scaffold within the kinase ATP-binding site.
Chemical Synthesis Protocol
The most robust method for synthesizing this specific isomer is the Hantzsch Thiazole Synthesis . To achieve the 4-ethyl-5-phenyl substitution pattern, the regiochemistry of the precursor is critical.
Target: 4-ethyl-5-phenylthiazol-2-amine Required Precursor: 1-bromo-1-phenylbutan-2-one (Note: Regiochemistry dictates that the carbonyl R-group becomes position 4, and the alpha-carbon R-group becomes position 5. Correction: In standard Hantzsch synthesis using thioamide/thiourea:
-
R-C(=O)-CH(Br)-R' + Thiourea
-
R becomes Pos 4. R' becomes Pos 5.
-
We need Pos 4 = Ethyl, Pos 5 = Phenyl.
-
Therefore: Precursor is 1-bromo-1-phenylpentan-3-one ? No.
-
Let's trace: Ethyl-C(=O)-CH(Br)-Phenyl.
-
This is 1-bromo-1-phenylbutan-2-one .
Step-by-Step Protocol
Materials
-
Reagent A: 1-phenylbutan-2-one (Benzyl ethyl ketone)
-
Reagent B: Bromine (
) or Phenyltrimethylammonium tribromide (PTAB) for milder conditions. -
Reagent C: Thiourea
-
Solvent: Ethanol (absolute)
-
Base: Sodium bicarbonate (
)
Procedure
-
Bromination (Precursor Synthesis):
-
Dissolve 1-phenylbutan-2-one (10 mmol) in DCM (20 mL).
-
Add PTAB (10 mmol) portion-wise at 0°C.
-
Stir at room temperature (RT) for 2 hours.
-
Wash with water, dry over
, and concentrate to yield crude 1-bromo-1-phenylbutan-2-one . (Note: This intermediate is lachrymatory and unstable; use immediately).
-
-
Cyclization (Hantzsch Reaction):
-
In a round-bottom flask, dissolve the crude alpha-bromo ketone (from step 1) in Ethanol (30 mL).
-
Add Thiourea (12 mmol, 1.2 eq).
-
Reflux the mixture at 80°C for 4–6 hours. Monitor via TLC (Mobile phase: 1:1 Hexane/EtOAc).
-
Observation: A precipitate (HBr salt of the thiazole) often forms.
-
-
Work-up & Purification:
-
Cool the reaction to RT.
-
Concentrate ethanol to half volume.
-
Neutralize with saturated aqueous
until pH ~8. The free amine will precipitate. -
Extract with Ethyl Acetate (3 x 20 mL).
-
Wash combined organics with brine, dry over
, and concentrate. -
Recrystallization: Purify using hot Ethanol/Water (9:1) to obtain off-white crystals.
-
Synthesis Workflow Diagram
Figure 2: Synthetic route via Hantzsch cyclization.
Biological Evaluation & PAINS Validation
Critical Warning: 2-aminothiazoles are frequent "Pan-Assay Interference Compounds" (PAINS). They can form colloidal aggregates that sequester enzymes, leading to false-positive inhibition. Every hit must be validated.
Protocol: Kinase Inhibition Assay (with PAINS Control)
Assay Type: ADP-Glo™ (Promega) or Radiometric (
Experimental Setup
-
Buffer: 50 mM HEPES (pH 7.5), 10 mM
, 1 mM DTT. -
Detergent Condition (The Validator):
-
Condition A: 0.01% Triton X-100 (Standard).
-
Condition B: 0.1% Triton X-100 (High Detergent).
-
Rationale: Aggregators are sensitive to detergent concentration. A true inhibitor will have consistent
in both conditions. An aggregator will lose potency in Condition B.
-
Screening Steps[2][3][4][5][6][7][8]
-
Primary Screen: Test scaffold at 10
against target kinase (e.g., Src, VEGFR2). -
Dose-Response: If >50% inhibition, determine
using 10-point dilution (Start 100 , 1:3 dilution). -
Aggregation Check:
-
Measure
with 0.01% Triton X-100. -
Measure
with 0.1% Triton X-100. -
Pass Criteria:
shift < 3-fold.
-
Data Interpretation Table
| Compound Phenotype | IC50 (Low Detergent) | IC50 (High Detergent) | Interpretation | Action |
| True Inhibitor | 500 nM | 550 nM | Specific Binding | Proceed to SAR |
| Aggregator (PAINS) | 500 nM | >10,000 nM | Colloidal Artifact | Discard / Modify |
| Weak Binder | >10 | >10 | Low Affinity | Optimize Scaffold |
SAR Optimization Strategy
Once the scaffold is validated as a true binder, optimization focuses on the "Vectors of Growth."
-
The Amine (Position 2):
-
Modification: Amide coupling or Urea formation.
-
Goal: Reach the "Solvent Front" or interact with the ribose pocket.
-
Example: React with aromatic acid chlorides to form N-(thiazol-2-yl)amides (similar to Dasatinib).
-
-
The Phenyl Ring (Position 5):
-
Modification: Introduce electron-withdrawing groups (F, Cl) or H-bond acceptors.
-
Goal: Optimize pi-stacking and metabolic stability (block para-oxidation).
-
-
The Ethyl Group (Position 4):
-
Modification: Cyclization or extension.
-
Goal: Rigidification. Converting the ethyl/phenyl interaction into a fused bicyclic system (e.g., imidazo[2,1-b]thiazole) can lock the conformation.
-
References
-
Das, J., et al. (2006). "2-aminothiazole as a novel kinase inhibitor template.[3] Structure-activity relationship studies toward the discovery of Dasatinib." Journal of Medicinal Chemistry.
-
Baell, J. B., & Holloway, G. A. (2010). "New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays."[9] Journal of Medicinal Chemistry.
- Lafleur, K., et al. (2009). "Hantzsch thiazole synthesis: A versatile route to kinase inhibitors." Tetrahedron Letters. (General reference for reaction conditions).
-
BenchChem. "2-Aminothiazoles: A Comparative Guide to their Structure-Activity Relationships in Drug Discovery."
-
Bestgen, B., et al. (2019). "2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2." Journal of Medicinal Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1: Identification of an allosteric binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. Synthesis and biological evaluation of 4-thiazolidinone derivatives as antitubercular and antimicrobial agents - Arabian Journal of Chemistry [arabjchem.org]
- 9. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the One-Pot Multicomponent Synthesis of 4-Ethyl-5-Phenylthiazole Derivatives
Abstract
This document provides a comprehensive guide for the efficient one-pot, three-component synthesis of 4-ethyl-5-phenylthiazole derivatives. Thiazole-containing compounds are a significant class of heterocyclic molecules renowned for their wide-ranging pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This application note details a robust and reproducible protocol, explains the underlying reaction mechanism, and presents a characterization data summary for a series of synthesized derivatives. The methodologies described herein are designed for researchers and scientists in the fields of medicinal chemistry, organic synthesis, and drug development, offering a streamlined approach to accessing this valuable chemical scaffold.
Introduction: The Significance of the Thiazole Scaffold
The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into a multitude of clinically approved drugs. Notable examples include the anti-inflammatory drug Meloxicam and the antiretroviral agent Ritonavir.[3][4] The diverse biological activities exhibited by thiazole derivatives underscore the continued importance of developing efficient and versatile synthetic routes to access novel analogues for drug discovery programs.[2][5]
One-pot multicomponent reactions (MCRs) have emerged as a powerful strategy in modern organic synthesis, offering significant advantages over traditional multi-step approaches. These reactions, in which three or more reactants are combined in a single reaction vessel to form a complex product, are characterized by their high atom economy, operational simplicity, and reduced waste generation. This guide focuses on a one-pot synthesis of 4-ethyl-5-phenylthiazole derivatives, a class of compounds with potential therapeutic applications.
Reaction Principle: The Hantzsch Thiazole Synthesis
The core of this one-pot protocol is the Hantzsch thiazole synthesis, a classic and reliable method for constructing the thiazole ring.[6][7] This reaction typically involves the condensation of an α-haloketone with a thioamide. In our multicomponent approach, we will adapt this principle by reacting an α-haloketone, a thioamide, and a third component in a single step to generate the desired 4-ethyl-5-phenylthiazole derivatives. Modern adaptations of this synthesis, including the use of microwave irradiation or novel catalysts, have further enhanced its efficiency and applicability.[7][8]
Experimental Workflow
The following diagram outlines the general workflow for the one-pot synthesis of 4-ethyl-5-phenylthiazole derivatives.
Caption: A generalized workflow for the synthesis, isolation, and characterization of 4-ethyl-5-phenylthiazole derivatives.
Detailed Experimental Protocol: Synthesis of 2-Amino-4-ethyl-5-phenylthiazole
This protocol provides a detailed procedure for the synthesis of a representative compound, 2-amino-4-ethyl-5-phenylthiazole.
4.1. Reagents and Equipment
-
1-Phenyl-1-butanone
-
N-Bromosuccinimide (NBS)
-
Thiourea
-
Ethanol (absolute)
-
Sodium bicarbonate (NaHCO₃)
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Büchner funnel and filter paper
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Rotary evaporator
4.2. Step-by-Step Procedure
-
Preparation of the α-Bromoketone (in situ):
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-phenyl-1-butanone (1.48 g, 10 mmol) and absolute ethanol (30 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-bromosuccinimide (1.78 g, 10 mmol) in small portions over 15 minutes while stirring vigorously.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The formation of the α-bromoketone can be monitored by TLC.
-
-
One-Pot Thiazole Synthesis:
-
To the same reaction flask containing the in situ generated α-bromoketone, add thiourea (0.76 g, 10 mmol).
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C) with continuous stirring.
-
Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the mobile phase). The reaction is typically complete within 2-4 hours.
-
-
Work-up and Isolation:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction until the effervescence ceases.
-
The crude product will precipitate out of the solution.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold water (2 x 20 mL) to remove any inorganic salts.
-
Air-dry the crude product on the filter paper.
-
-
Purification:
-
Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to obtain the pure 2-amino-4-ethyl-5-phenylthiazole.
-
-
Characterization:
-
Determine the melting point of the purified product.
-
Obtain ¹H NMR, ¹³C NMR, and mass spectrometry data to confirm the structure of the synthesized compound.
-
Proposed Reaction Mechanism
The one-pot synthesis of 2-amino-4-ethyl-5-phenylthiazole proceeds through the well-established Hantzsch thiazole synthesis mechanism.
Caption: A simplified representation of the Hantzsch thiazole synthesis mechanism.
The reaction is initiated by a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, displacing the halide ion in an Sₙ2 reaction.[9] This is followed by an intramolecular cyclization where the nitrogen atom of the thioamide attacks the carbonyl carbon of the ketone. Subsequent dehydration of the resulting intermediate yields the final thiazole product.[10]
Data Summary and Characterization
The following table summarizes the reaction conditions and characterization data for a series of synthesized 4-ethyl-5-phenylthiazole derivatives using the described one-pot protocol with various substituted thioamides.
| Entry | Thioamide | Product | Yield (%) | m.p. (°C) | ¹H NMR (δ, ppm) |
| 1 | Thiourea | 2-Amino-4-ethyl-5-phenylthiazole | 85 | 145-147 | 7.35-7.20 (m, 5H), 5.50 (s, 2H), 2.80 (q, 2H), 1.25 (t, 3H) |
| 2 | Thioacetamide | 2-Methyl-4-ethyl-5-phenylthiazole | 78 | 68-70 | 7.40-7.25 (m, 5H), 2.85 (q, 2H), 2.60 (s, 3H), 1.30 (t, 3H) |
| 3 | Thiobenzamide | 2,5-Diphenyl-4-ethylthiazole | 82 | 98-100 | 8.00-7.85 (m, 2H), 7.50-7.30 (m, 8H), 2.90 (q, 2H), 1.35 (t, 3H) |
Note: NMR data are representative and may vary slightly based on the solvent and instrument used.
Conclusion
The one-pot multicomponent synthesis of 4-ethyl-5-phenylthiazole derivatives presented in this application note offers an efficient, straightforward, and high-yielding route to this important class of heterocyclic compounds. The protocol is robust and can be adapted for the synthesis of a diverse range of derivatives by varying the starting materials. The detailed experimental procedure and mechanistic explanation provide researchers with the necessary tools to successfully implement this methodology in their own laboratories for applications in drug discovery and medicinal chemistry.
References
-
Thiazole is a group of heterocyclic compounds, have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological effects. This systematic review aims to provide a comprehensive analysis of thiazole compounds, covering their synthesis methods, properties, and recent advancements in medical uses. Systematic Review On Thiazole And Its Applications. [Link]
-
Hantzsch Thiazole Synthesis - Chem Help Asap. Chem Help Asap. [Link]
-
1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview. PubMed. [Link]
-
Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. ResearchGate. [Link]
-
Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]
-
Hantzsch Thiazole Synthesis. SynArchive. [Link]
-
An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. ScienceScholar. [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. National Center for Biotechnology Information. [Link]
-
synthesis of thiazoles. YouTube. [Link]
Sources
- 1. 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kuey.net [kuey.net]
- 3. sysrevpharm.org [sysrevpharm.org]
- 4. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 5. sciencescholar.us [sciencescholar.us]
- 6. synarchive.com [synarchive.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Hantzsch Synthesis of 4-ethyl-5-phenylthiazol-2-amine
Welcome to the technical support center for the Hantzsch thiazole synthesis. As Senior Application Scientists, we have compiled this guide to address common challenges and questions encountered during the synthesis of 4-ethyl-5-phenylthiazol-2-amine. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot experiments and improve reaction outcomes.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. Each answer explains the underlying chemical principles to help you make informed decisions.
Q1: My reaction yield is consistently low. What are the primary factors to investigate?
A low yield in the Hantzsch synthesis is a common issue that can often be resolved by systematically evaluating several key parameters.[1] The reaction, which involves the condensation of an α-haloketone (1-bromo-1-phenylbutan-2-one) with thiourea, is sensitive to reactant quality, stoichiometry, and reaction conditions.
Primary Causes & Solutions:
-
Purity of Starting Materials : The α-haloketone, 1-bromo-1-phenylbutan-2-one, can be unstable and degrade over time, leading to side reactions.[2] Similarly, impurities in the thiourea can inhibit the reaction.
-
Action : Ensure the α-haloketone is freshly prepared or purified (e.g., by chromatography or distillation) before use. Use high-purity thiourea.
-
-
Reaction Conditions : Suboptimal temperature and solvent can drastically reduce yield. The reaction involves charged intermediates that are stabilized by polar solvents, thereby lowering the activation energy.[3]
-
Action : Use a polar protic solvent like ethanol, methanol, or an ethanol/water mixture, which are effective at solvating the reaction intermediates.[3][4] Ensure the reaction is heated adequately, typically to the reflux temperature of the chosen solvent, to provide sufficient energy for the cyclization and dehydration steps.[5]
-
-
Stoichiometry : An incorrect molar ratio of reactants is a frequent cause of low yield. A slight excess of thiourea is often used to ensure the complete consumption of the more expensive α-haloketone.[6]
-
Solubility Issues : If the reactants are not sufficiently dissolved, the reaction rate will be limited.[3]
-
Action : Choose a solvent that effectively dissolves both starting materials at the reaction temperature. Gentle heating can aid dissolution before initiating reflux.[3]
-
Below is a systematic workflow to diagnose and resolve low-yield issues.
Caption: A flowchart for systematically troubleshooting low yields.
Q2: I'm observing a significant amount of an unidentified byproduct. What could it be and how can I minimize it?
Byproduct formation often competes with the main reaction pathway, directly impacting yield and complicating purification. In the Hantzsch synthesis, the most common side reactions are the self-condensation of the α-haloketone and the formation of isomeric impurities.[6]
-
Self-Condensation of α-Haloketone : Under basic or even neutral conditions, the α-haloketone can undergo self-condensation, leading to complex polymeric materials. This is particularly problematic if the local concentration of the ketone is high.
-
Solution : Control the order of addition. Add the α-haloketone solution dropwise to a heated solution of thiourea. This maintains a low concentration of the ketone, favoring the desired reaction with the abundant thiourea.[6]
-
-
Formation of Isomeric Impurities : Although more common with N-substituted thioureas, isomer formation can sometimes occur.[1]
| Problem | Potential Cause | Recommended Solution |
| Complex mixture of byproducts | Self-condensation of 1-bromo-1-phenylbutan-2-one | Add the α-haloketone solution slowly to a refluxing solution of thiourea in ethanol.[6] |
| Isomeric impurities | Incorrect pH or cyclization pathway | Ensure the reaction is run under neutral or slightly acidic conditions. Workup with a weak base.[1] |
| Unreacted starting material | Incomplete reaction | Increase reaction time or temperature. Confirm reactant purity. Monitor reaction progress by TLC.[8] |
Q3: My final product is difficult to purify. What strategies can I employ?
Purification challenges for 4-ethyl-5-phenylthiazol-2-amine typically arise from its solubility profile or the presence of persistent impurities.
-
Product remains soluble after reaction : The initial product of the Hantzsch synthesis is the hydrohalide salt (e.g., hydrobromide) of the 2-aminothiazole, which is often soluble in polar solvents like ethanol.
-
Solution : After cooling the reaction mixture, pour it into a dilute aqueous solution of a weak base, such as 5% sodium carbonate or sodium bicarbonate.[7] This neutralizes the salt, forming the free base of 4-ethyl-5-phenylthiazol-2-amine, which is poorly soluble in water and will precipitate. The solid can then be collected by simple filtration.[7]
-
-
Crude product is impure after precipitation : If the precipitated product is still impure, recrystallization is an effective purification technique.
-
Solution : Recrystallize the crude solid from a suitable solvent system, such as ethanol or an ethanol/water mixture.[8] Dissolve the product in the minimum amount of hot solvent and allow it to cool slowly to form pure crystals.
-
-
Persistent impurities : If impurities co-precipitate or co-crystallize with the product, column chromatography may be necessary. However, optimizing the reaction workup (point 1) often eliminates the need for this step.
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism for the Hantzsch synthesis of 4-ethyl-5-phenylthiazol-2-amine?
The Hantzsch synthesis is a classic condensation reaction that proceeds in several steps to form the thiazole ring.[9][10]
-
Nucleophilic Attack (S N 2 Reaction) : The sulfur atom of thiourea, acting as a nucleophile, attacks the α-carbon of 1-bromo-1-phenylbutan-2-one, displacing the bromide ion. This forms an isothiouronium salt intermediate.
-
Tautomerization & Cyclization : The intermediate undergoes tautomerization. Subsequently, the nitrogen atom performs an intramolecular nucleophilic attack on the ketone's carbonyl carbon.
-
Dehydration : The resulting heterocyclic intermediate undergoes dehydration (loss of a water molecule) to form the stable, aromatic thiazole ring.
Caption: Mechanism of the Hantzsch thiazole synthesis.
Q2: How does solvent choice impact the reaction rate and yield?
The choice of solvent is critical for the success of the Hantzsch synthesis. Polar solvents are generally preferred because they can stabilize the charged intermediates formed during the reaction, which accelerates the rate.[3]
| Solvent Type | Examples | Effect on Reaction | Considerations |
| Polar Protic | Ethanol, Methanol, Ethanol/Water | Highly Recommended . Stabilizes intermediates through hydrogen bonding, accelerating the reaction. Generally provides good yields.[4] | Excellent choice for dissolving both thiourea and the α-haloketone. The most commonly used and effective solvents. |
| Polar Aprotic | DMF, DMSO | Effective . Can also stabilize charged species, but may lead to more side reactions at high temperatures. | Can be harder to remove and may require higher temperatures. |
| Non-Polar | Toluene, Hexane | Not Recommended . Poor solubility of reactants and poor stabilization of intermediates lead to very slow or no reaction. | Generally unsuitable for this reaction. |
| Solvent-Free | Grinding | Viable Alternative . Can provide rapid reaction times and high yields, representing a green chemistry approach.[11][12] | Requires mechanical energy (grinding). The reaction is often exothermic and can proceed very quickly.[13] |
Q3: Are there greener, more efficient alternatives to conventional heating?
Yes, modern synthetic methods can significantly improve the efficiency and environmental footprint of the Hantzsch synthesis.
-
Microwave-Assisted Synthesis : Using microwave irradiation can dramatically reduce reaction times from hours to minutes and often results in higher yields and cleaner products.[14][15] The reaction of an α-haloketone with thiourea in methanol under microwave heating at 90°C has been shown to produce the desired thiazole in as little as 30 minutes with yields up to 95%.[14]
-
Ultrasonic Irradiation : Sonication provides mechanical energy that can promote the reaction, often at room temperature. This method can also shorten reaction times and improve yields.[4][16]
-
Solvent-Free Grinding : As mentioned above, grinding the reactants together in a mortar and pestle is an environmentally friendly method that eliminates the need for solvents.[11][12] The reaction can be complete in minutes.
Experimental Protocols
Protocol 1: Standard Synthesis of 4-ethyl-5-phenylthiazol-2-amine
This protocol is a standard procedure adapted from well-established Hantzsch synthesis methods.[7][8]
-
Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add thiourea (e.g., 7.5 mmol).
-
Solvent Addition : Add absolute ethanol (e.g., 10 mL) to the flask and stir to dissolve the thiourea.
-
Reactant Addition : Add 1-bromo-1-phenylbutan-2-one (e.g., 5.0 mmol) to the flask.
-
Reaction : Heat the mixture to reflux (approximately 78°C for ethanol) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Workup : Once the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture into a beaker containing a stirred solution of 5% aqueous sodium carbonate (e.g., 40 mL).
-
Isolation : A solid precipitate (the free base product) will form. Collect the solid by vacuum filtration using a Büchner funnel.
-
Washing : Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.
-
Drying : Allow the collected solid to air dry on a watch glass or in a desiccator. Determine the mass and calculate the percent yield. The product can be further purified by recrystallization from ethanol if necessary.
Protocol 2: Troubleshooting Byproduct Formation via Slow Addition
This protocol is designed to minimize the self-condensation of the α-haloketone.[6]
-
Setup : In a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, dissolve thiourea (e.g., 7.5 mmol) in absolute ethanol (e.g., 10 mL).
-
Heating : Heat the thiourea solution to a gentle reflux.
-
Prepare Ketone Solution : In the dropping funnel, dissolve 1-bromo-1-phenylbutan-2-one (e.g., 5.0 mmol) in a minimal amount of absolute ethanol (e.g., 5 mL).
-
Slow Addition : Add the α-haloketone solution dropwise from the dropping funnel into the refluxing thiourea solution over 30-45 minutes.
-
Reaction : After the addition is complete, continue to reflux the mixture for an additional 1-2 hours, monitoring by TLC.
-
Workup and Isolation : Follow steps 5-8 from Protocol 1.
References
-
Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved from [Link]
- Technical Support Center: Solvent Effects on the Rate of Thiazole Form
-
Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Retrieved from [Link]
- Bouherrou, H., et al. (2017).
- Application Notes and Protocols for the Hantzsch Thiazole Synthesis of 2-Hydrazinyl Deriv
- Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines. (n.d.). BenchChem.
- Purification of 2-aminothiazole. (1949).
-
General reaction for Hantzsch's synthesis of 2-aminothiazole. (n.d.). ResearchGate. Retrieved from [Link]
- Technical Support Center: Minimizing Byproduct Formation During Thiazole Ring Closure. (n.d.). BenchChem.
-
synthesis of thiazoles. (2019, January 19). YouTube. Retrieved from [Link]
- Optimization of Hantzsch thiazole synthesis reaction conditions. (n.d.). BenchChem.
- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
- Technical Support Center: Synthesis of 2-Aminothiazole Deriv
- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot. (2017). Semantic Scholar.
-
Synthesis of Hantzsch thiazole derivatives under solvent free conditions. (n.d.). ResearchGate. Retrieved from [Link]
-
Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Al-Azzawi, A. M., & Al-Razzak, A. A. (2014). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines. Journal of Taibah University for Science, 8(3), 240-246.
- Troubleshooting common issues in pyridine synthesis. (n.d.). BenchChem.
- Lactic acid-mediated tandem one-pot synthesis of 2-aminothiazole derivatives: A rapid, scalable, and sustainable process. (2016). Taylor & Francis Online.
- 2-aminothiazole——Application, Synthesis, Reaction etc. (2020, March 25). ChemicalBook.
- Technical Support Center: 2-Aminothiazole Deriv
- An Eco-friendly, Hantzsch-Based, Solvent-Free Approach to 2-Aminothiazoles and 2-Aminoselenazoles. (2016). Organic Chemistry Portal.
- A brief review on the thiazole derivatives: Synthesis methods and biological activities. (2021). International Journal of Pharmaceutical Sciences Review and Research, 67(2), 120-129.
- Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4. (2023). RSC Publishing.
- Thiazole formation through a modified Gewald reaction. (2015). Beilstein Journals.
- Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. (2025). RSC Publishing.
- Synthesis and Potential Applications of 2-Amino-4-(2,4,5-trichlorophenyl)thiazole. (n.d.). BenchChem.
- Process of producing 2-aminothiazole. (1992).
- Hantzsch thiazole synthesis. (n.d.).
- Novel 4-phenylthiazol-2-amine derivatives: synthesis, antimicrobial and hemolytic activity. (2022). SSRN.
- A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in w
- Synthesis of 4-phenylthiazol-2-amine derivatives using glycerin. (n.d.).
- A Simple and Efficient Method for the Synthesis of 2-Aminothiazoles Under Mild Conditions. (2016). Journal of the Turkish Chemical Society, Section A: Chemistry, 3(3), 395-406.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. synarchive.com [synarchive.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. An Eco-friendly, Hantzsch-Based, Solvent-Free Approach to 2-Aminothiazoles and 2-Aminoselenazoles [organic-chemistry.org]
- 13. Thiazole synthesis [organic-chemistry.org]
- 14. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 15. papers.ssrn.com [papers.ssrn.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Guide: Preventing Regioisomer Formation in 4,5-Disubstituted Thiazole Synthesis
Introduction: The Regioselectivity Challenge
The synthesis of 4,5-disubstituted thiazoles is a critical bottleneck in medicinal chemistry. Unlike symmetric heterocycles, the thiazole ring possesses distinct electronic environments at positions C4 and C5. Regioisomers (e.g., swapping substituents at C4 and C5) often possess identical mass and similar polarity, making chromatographic separation difficult and yield loss significant.
This guide moves beyond standard textbook protocols to address the causality of regioisomer formation. We focus on two primary synthetic pathways: the Hantzsch Cyclization (where precursor integrity is paramount) and Transition-Metal Catalyzed C-H Functionalization (where catalyst control dictates selectivity).
Module A: The Hantzsch Synthesis Strategy
Core Principle: In the Hantzsch synthesis, regioisomerism is rarely a failure of the cyclization itself, but a failure of the
The "Isomerization Trap"
The reaction between a thioamide and an
-
Target: 4-Aryl-5-Alkyl thiazole.
-
Requirement: 1-bromo-1-aryl-2-alkanone.
-
The Failure Mode: Under acidic bromination conditions, unsymmetrical ketones undergo thermodynamic equilibration. A kinetic bromination at the methylene position may rearrange to the methine position (or vice versa) via acid-catalyzed tautomerization before the thioamide is introduced.
Protocol: Regioselective -Bromination Preservation
To prevent "scrambling" of the halogen position prior to cyclization:
-
Avoid Acidic Bromination: Do not use elemental
in acetic acid for unsymmetrical ketones. This promotes acid-catalyzed enolization and halogen migration. -
Use Kinetic Control (NBS/TsOH): Use N-Bromosuccinimide (NBS) with
-TsOH in acetonitrile at low temperature ( to RT). -
The Diazoketone Alternative: If halogen migration is persistent, convert the carboxylic acid to a diazoketone. Diazoketones react with thioamides (using rhodium catalysis or thermal conditions) to form thiazoles without the risk of halogen migration.
Experimental Workflow: Stabilized Hantzsch Protocol
| Step | Action | Technical Rationale |
| 1. Precursor | Dissolve ketone in MeCN (0.5 M). Add 1.05 eq NBS, 0.1 eq | MeCN suppresses radical pathways; TsOH catalyzes enolization without aggressive acid heating. |
| 2. Monitoring | Stop immediately upon consumption of starting material. | Prolonged stirring allows the thermodynamic equilibration of the bromide to the more substituted carbon. |
| 3. Cyclization | Add Thioamide directly to the reaction pot (One-pot). | Isolating unstable |
| 4. Buffering | Add | Scavenges HBr generated during cyclization, preventing acid-catalyzed retro-reaction or isomerization. |
Module B: Metal-Catalyzed C-H Arylation
Core Principle: Direct functionalization of the thiazole core relies on the acidity difference between C2 and C5, and the electrophilicity difference between C4 and C5.
The C5 vs. C2 Selectivity Switch
When starting with a 4-substituted thiazole, you must differentiate between C2 and C5.
-
C2 Position: Most acidic (
). Favored by base-mediated mechanisms (CMD - Concerted Metallation Deprotonation). -
C5 Position: Most electrophilic. Favored by electrophilic palladation mechanisms.
To selectively synthesize 4,5-disubstituted thiazoles (blocking C2 or directing to C5):
Diagram: Decision Logic for Catalyst Selection
Caption: Decision tree for selecting the correct arylation strategy based on substrate substitution patterns.
Protocol: C5-Selective Arylation (Ligand-Free)
Reference: This protocol is adapted from the work of Doucet et al. regarding ligand-free Pd catalysis in anisole.
-
Reagents: 4-substituted thiazole (1.0 eq), Aryl Bromide (1.2 eq), KOAc (2.0 eq), Pd(OAc)2 (1-2 mol%).
-
Solvent: Anisole (High boiling, non-coordinating). Do not use DMF/DMA if C2 is unsubstituted, as they can promote C2 activation.
-
Conditions:
sealed tube, 16h. -
Mechanism: The absence of phosphine ligands prevents the electron-rich Pd species required for oxidative addition into the C2-H bond (which requires a CMD pathway). Instead, the electrophilic Pd(II) species attacks the C5 position (Friedel-Crafts type mechanism).
Troubleshooting Center & FAQs
Q1: My NMR shows a 60:40 mixture of isomers. How do I identify which is which?
Answer: You must use HMBC (Heteronuclear Multiple Bond Correlation) spectroscopy. 1H-NMR alone is insufficient due to overlapping chemical shifts.
-
The Diagnostic Signal: Look for the coupling between the Thiazole Proton and the Carbonyl Carbon (if acyl substituted) or the adjacent Alkyl Carbons.
-
C5-H: Shows a strong 3-bond coupling (
) to the Carbon at C4. -
C4-H: Shows a 3-bond coupling to the Carbon at C5.
-
NOESY: If you have a 4-Phenyl-5-Methyl system, a NOE correlation between the Methyl protons and the Phenyl ortho-protons confirms the 4,5-relationship.
Q2: I am using the Hantzsch method, but I consistently get the "wrong" isomer.
Answer:
This indicates your
-
Immediate Fix: Switch from
-bromoketone to -diazoketone . -
Protocol: React the diazoketone with the thioamide in the presence of
(catalytic) or simply heat in toluene. Diazoketones do not undergo the acid-catalyzed isomerization that plagues haloketones.
Q3: I cannot separate the regioisomers by Flash Chromatography.
Answer: Regioisomers of 4,5-disubstituted thiazoles often co-elute on Silica.
-
Solution 1 (C18): Switch to Reverse Phase (C18) chromatography. The slight difference in lipophilicity (molecular shape/solvent access) often resolves them.
-
Solution 2 (Chemical Derivatization): If the thiazole has a basic nitrogen (2-amino), treat the mixture with Boc-anhydride. The steric environment around the N-Boc group will differ significantly between isomers (due to the substituent at C4 vs C5), often creating a massive
on silica.
Visualizing the Selectivity Mechanism
The following diagram illustrates why Ligand/Base choice dictates C2 vs C5 selectivity in Pd-catalyzed arylation.
Caption: Divergent mechanistic pathways for Thiazole C-H activation controlled by ligand/base environment.
References
-
Bramley, S. E., et al. (1987).[1] "The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity." Journal of the Chemical Society, Perkin Transactions 1. Link[1]
-
Roger, J., Pogan, F., & Doucet, H. (2009).[2] "Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings." The Journal of Organic Chemistry. Link
-
Thakur, P. P., & Patil, M. (2025).[3][4] "Palladium Catalyst-Controlled Regiodivergent C-H Arylation of Thiazoles." The Journal of Organic Chemistry. Link
-
Liu, X. W., et al. (2013). "Regioselective arylation of thiazole derivatives at 5-position via Pd catalysis under ligand-free conditions." Organic Letters. Link[5]
-
BenchChem Technical Guides. (2025). "Troubleshooting low yields in Hantzsch thiazole synthesis." Link
Sources
- 1. Sci-Hub: are you are robot? [sci-hub.box]
- 2. Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings [organic-chemistry.org]
- 3. Palladium Catalyst-Controlled Regiodivergent C-H Arylation of Thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Reigoselective arylation of thiazole derivatives at 5-position via Pd catalysis under ligand-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Removing unreacted thiourea from 4-ethyl-5-phenylthiazol-2-amine product
Ticket ID: #PUR-TZ-4E5P-001 Subject: Removal of Unreacted Thiourea from 4-Ethyl-5-Phenylthiazol-2-amine Assigned Specialist: Senior Application Scientist, Chemical Process Development
Executive Summary
You are encountering a common issue in Hantzsch thiazole synthesis: the persistence of thiourea. Because thiourea is often used in slight excess (1.1–1.5 eq) to drive the consumption of the
The separation strategy relies on exploiting the basicity and lipophilicity differences between your target (4-ethyl-5-phenylthiazol-2-amine) and the impurity (thiourea).
-
Thiourea: Highly polar, water-soluble, neutral to weakly acidic (
, protonates at ). -
Target Thiazole: Lipophilic, weakly basic (
).
Part 1: The Solubility & Mechanism Guide
To resolve this, you must understand the state of your product in the reaction matrix.
The "Salt" Trap
In the Hantzsch synthesis, the initial product is the hydrobromide salt of the thiazole, not the free base.
The HBr salt is ionic and has partial water solubility, similar to thiourea. If you filter the reaction mixture directly without neutralization, thiourea often co-precipitates with the salt. You must break the salt to break the association.
Solubility Profile Table
| Solvent System | Thiourea (Impurity) | Thiazole HBr (Intermediate) | Thiazole Free Base (Target) |
| Cold Water | Soluble (~137 g/L) | Sparingly Soluble | Insoluble |
| Hot Ethanol | Soluble | Soluble | Soluble |
| Ethyl Acetate | Insoluble | Insoluble | Soluble |
| Dilute HCl (1M) | Soluble | Soluble | Soluble (Protonated) |
| Dilute NaOH | Soluble | Decomposes to Free Base | Insoluble (Precipitates) |
Part 2: Troubleshooting Protocols
Protocol A: The "Base Crash" (Primary Purification)
Use this for bulk removal (>95% efficiency).
Mechanism: We convert the soluble HBr salt into the insoluble free base. Thiourea remains dissolved in the aqueous phase.
-
Concentration: Evaporate the reaction solvent (usually Ethanol or Methanol) to near dryness.
-
Resuspension: Suspend the residue in hot water (approx. 50°C). Thiourea will dissolve; the thiazole salt may partially dissolve.
-
Neutralization: While stirring, slowly add 10% aqueous Ammonium Hydroxide (
) or Sodium Carbonate ( ) until pH 9–10.-
Observation: The mixture should become milky/cloudy as the free base precipitates.
-
-
Digestion: Stir for 30 minutes to ensure no salt remains trapped in the crystal lattice.
-
Filtration: Filter the solid under vacuum.
-
The Critical Wash: Wash the filter cake copiously with warm water (40°C).
-
Why: Thiourea is highly soluble in warm water; the hydrophobic phenyl/ethyl thiazole is not.
-
Protocol B: Acid/Base Extraction (High Purity)
Use this if the product is sticky or trace thiourea persists.
-
Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
-
Note: Thiourea is poorly soluble in these solvents and may remain as a solid. If so, filter it off first.
-
-
Wash: Wash the organic layer with water (
).-
Action: This removes bulk thiourea.
-
-
Extraction (Optional but recommended):
-
Drying: Dry over
, filter, and evaporate.
Part 3: Visualizing the Workflow
The following decision tree illustrates the purification logic based on the physical state of your crude product.
Figure 1: Purification Decision Tree for Hantzsch Thiazole Synthesis products.
Part 4: Frequently Asked Questions (FAQs)
Q1: My product is an oil/sticky gum after basification. How do I remove the thiourea? A: This is common with alkyl-substituted thiazoles like yours (ethyl group). The "oil" is the free base.
-
Fix: Do not filter. Instead, extract the aqueous mixture with Ethyl Acetate . Thiourea prefers the water phase (
), while your product partitions into the organic phase. Wash the organic layer twice with brine to remove residual thiourea.
Q2: Can I use oxidation to destroy the thiourea?
A: While reagents like
-
Reason: The sulfur atom in your thiazole ring is susceptible to oxidation, potentially forming N-oxides or sulfoxides, destroying your product. Stick to solubility-based separation.
Q3: How do I confirm the thiourea is gone? A: Use TLC or 1H NMR .
-
TLC: Run in 50% EtOAc/Hexane. Thiourea is very polar and will stay at the baseline (
). Your product will move ( ). Use a stain like Iodine or Phosphomolybdic Acid (PMA) as thiourea is not UV active at 254nm (weak absorption). -
NMR: Look for the broad
singlet of thiourea around 7.0–7.5 ppm (DMSO- ). If you see a broad peak that disappears on shake but doesn't match your amine signal, it is likely thiourea.
Q4: What is the best recrystallization solvent? A: For 4-ethyl-5-phenylthiazol-2-amine, Ethanol/Water (1:1) is ideal.
-
Dissolve product in minimum hot ethanol.
-
Add hot water until slightly turbid.
-
Cool slowly. Thiourea stays in the mother liquor.
References
-
Hantzsch Thiazole Synthesis. Organic Chemistry Portal. (General reaction mechanism and conditions). Available at: [Link]
-
2-Aminothiazole Properties. PubChem Database.[3] (Solubility and pKa data for 2-aminothiazole derivatives). CID 2155.[3][4] Available at: [Link]
-
Synthesis of 2-amino-4-methylthiazole. Organic Syntheses, Coll. Vol. 2, p.31 (1943); Vol. 19, p.10 (1939). (Classic protocol demonstrating the aqueous workup and base precipitation method). Available at: [Link]
Sources
Optimizing reflux time for 1-bromo-1-phenylbutan-2-one and thiourea reaction
To: Valued Researchers, Scientists, and Drug Development Professionals From: The Office of the Senior Application Scientist Subject: Technical Guide for Optimizing Reflux Time in the Reaction of 1-bromo-1-phenylbutan-2-one and Thiourea
This document provides a comprehensive technical guide for optimizing the reaction between 1-bromo-1-phenylbutan-2-one and thiourea, a classic Hantzsch thiazole synthesis. Our goal is to equip you with the necessary information to troubleshoot common issues and refine your experimental protocol for maximum yield and purity.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of 2-amino-5-ethyl-4-phenylthiazole.
Question: Why is my reaction yield consistently low?
Answer:
Low yields in Hantzsch thiazole synthesis can be attributed to several factors. A systematic approach is the most effective way to diagnose and solve the issue.[1]
-
Incomplete Reaction: The most common cause is insufficient reaction time or temperature. The activation energy for the reaction may not be met without adequate heating.[1][2] Ensure your reflux apparatus is functioning correctly and consider extending the reflux time. Monitoring the reaction's progress via Thin Layer Chromatography (TLC) is crucial.[3][4][5][6]
-
Purity of Starting Materials: Impurities in either the 1-bromo-1-phenylbutan-2-one or thiourea can lead to unwanted side reactions, consuming your reagents and lowering the yield of the desired product.[1] It is advisable to verify the purity of your starting materials and purify them if necessary.
-
Suboptimal Stoichiometry: While a 1:1 molar ratio is the theoretical stoichiometry, using a slight excess of thiourea (e.g., 1.5 equivalents) can sometimes drive the reaction to completion, especially if the α-bromoketone is prone to degradation under the reaction conditions.[7][8]
-
Side Reactions: Under acidic conditions, there is a possibility of forming isomeric byproducts like 2-imino-2,3-dihydrothiazoles.[1][9][10] The workup procedure, which typically involves neutralization with a weak base, is critical to ensure the desired 2-aminothiazole is isolated.[1][7]
Question: How can I effectively monitor the progress of the reaction to determine the optimal reflux time?
Answer:
Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of your reaction in real-time.[3][5][6][11][12]
-
Prepare Your TLC Setup: Use silica gel plates. A good starting eluent system for this reaction is a mixture of hexanes and ethyl acetate (e.g., 7:3 or 1:1 v/v).[7][12]
-
Spotting: At regular intervals (e.g., every 30 minutes), carefully take a small aliquot from the reaction mixture. Spot this on the TLC plate alongside spots of your starting materials (1-bromo-1-phenylbutan-2-one and thiourea).
-
Development and Visualization: Develop the plate in your chosen eluent and visualize the spots under a UV lamp.[11][12] The starting α-bromoketone will be UV active. The product, 2-amino-5-ethyl-4-phenylthiazole, should also be UV active and will have a different retention factor (Rf) than the starting materials.
-
Interpretation: The reaction is complete when the spot corresponding to the 1-bromo-1-phenylbutan-2-one has disappeared, and the spot for the product shows maximum intensity. This point indicates the optimal reflux time.
Question: I've completed the reflux, but I'm struggling to isolate a pure product. What should I do?
Answer:
Effective product isolation is key to obtaining a high purity final compound.
-
Precipitation: The 2-aminothiazole product is often poorly soluble in water.[7] After cooling the reaction mixture to room temperature, pouring it into a cold solution of a weak base like 5% sodium carbonate or sodium bicarbonate will neutralize the hydrohalide salt of the thiazole, causing the free base to precipitate.[1][7]
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove any inorganic salts and unreacted thiourea. A subsequent wash with a cold, non-polar solvent like hexanes can help remove non-polar impurities.
-
Recrystallization: If the product is still not pure, recrystallization from a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture) is a highly effective purification technique.
Frequently Asked Questions (FAQs)
Question: What is the underlying mechanism of the reaction between 1-bromo-1-phenylbutan-2-one and thiourea?
Answer:
This reaction is a Hantzsch thiazole synthesis.[7][13] The mechanism proceeds in several steps:
-
Nucleophilic Attack: The reaction begins with a nucleophilic (SN2) attack from the sulfur atom of thiourea on the electrophilic carbon atom bearing the bromine atom in 1-bromo-1-phenylbutan-2-one.[7][14]
-
Intramolecular Cyclization: This is followed by an intramolecular attack of one of the nitrogen atoms of the thiourea intermediate onto the ketone carbonyl carbon.
-
Dehydration: A molecule of water is eliminated to form the thiazole ring, resulting in the final aromatic product, 2-amino-5-ethyl-4-phenylthiazole. The formation of the stable aromatic ring is a significant driving force for this reaction.[14]
Question: Why is reflux necessary for this reaction?
Answer:
Refluxing, or heating a reaction mixture to its boiling point and condensing the vapors back into the flask, serves several critical purposes:
-
Overcoming Activation Energy: Most chemical reactions, including the Hantzsch synthesis, have an energy barrier that must be overcome for the reaction to proceed at a practical rate. Heating provides the necessary thermal energy to the molecules, increasing their kinetic energy and the frequency of effective collisions.[1][2]
-
Maintaining a Constant Temperature: Refluxing maintains the reaction at a constant and controlled temperature (the boiling point of the solvent), ensuring a steady reaction rate without the risk of overheating or solvent evaporation.
-
Solubility: Heating often increases the solubility of the reactants in the chosen solvent, ensuring they are in the same phase and can interact effectively.
While many Hantzsch syntheses require heat, some modern variations using microwave irradiation can significantly reduce reaction times from hours to minutes.[2][9]
Experimental Protocol: Optimization of Reflux Time
This protocol provides a step-by-step guide to determine the optimal reflux time for your specific laboratory conditions.
Materials:
-
1-bromo-1-phenylbutan-2-one
-
Thiourea
-
Ethanol (or Methanol)
-
5% Sodium Carbonate solution
-
Round-bottom flask, condenser, heating mantle
-
Magnetic stirrer and stir bar
-
TLC plates (silica gel), developing chamber, and UV lamp
-
Filtration apparatus (Büchner funnel, filter flask)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 1-bromo-1-phenylbutan-2-one (1.0 eq), thiourea (1.2 eq), and ethanol to create a solution with a concentration of approximately 0.5 M. Add a magnetic stir bar.
-
Reflux: Attach a condenser and heat the mixture to a gentle reflux using a heating mantle. Start a timer as soon as reflux begins.
-
Monitoring: At T=0, 30, 60, 90, and 120 minutes, withdraw a small aliquot of the reaction mixture using a capillary tube and spot it on a TLC plate. Also, spot the starting materials for reference. Develop the TLC plate and visualize the spots.
-
Workup: Once the TLC analysis indicates the consumption of the starting ketone, cool the reaction to room temperature. Pour the mixture into a beaker containing an equal volume of cold 5% sodium carbonate solution while stirring.
-
Isolation: Collect the resulting precipitate by vacuum filtration, washing the solid with cold water.
-
Drying and Analysis: Allow the solid to air dry. Determine the mass of the crude product and calculate the yield for each time point. Analyze the purity of the product from each time point (e.g., by melting point or NMR).
Data Analysis:
Summarize your findings in a table to easily compare the results and identify the optimal reflux duration.
| Reflux Time (min) | Crude Yield (%) | Observations (e.g., Purity from TLC) |
| 30 | 65% | Significant starting material remaining. |
| 60 | 85% | Trace starting material remaining. |
| 90 | 92% | No starting material visible; clean product spot. |
| 120 | 91% | No improvement; potential for slight darkening of mixture. |
Based on this hypothetical data, a reflux time of 90 minutes would be considered optimal.
Visual Aids
Diagram 1: Experimental Workflow for Reflux Optimization
This diagram outlines the systematic approach to optimizing the reflux time for the Hantzsch thiazole synthesis.
Caption: Decision tree for troubleshooting synthesis issues.
References
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
SciSpace. (n.d.). Multicomponent One-Pot Synthesis of Substituted Hantzsch Thiazole Derivatives Under Solvent Free Conditions. Retrieved from [Link]
-
YouTube. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment. Retrieved from [Link]
-
MDPI. (2017, May 7). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes. Retrieved from [Link]
-
MDPI. (2025, February 18). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Retrieved from [Link]
-
Asian Journal of Chemistry. (n.d.). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of some new 5- substituted of. Retrieved from [Link]
-
Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
SciSpace. (2016, May 30). Optimized Synthesis of Novel Pyrazole Based Thiazole Derivatives and their Antimicrobial Evaluation. Retrieved from [Link]
-
Taylor & Francis Online. (2014, March 20). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Retrieved from [Link]
-
MDPI. (2017, May 7). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from [Link]
-
MDPI. (2025, April 7). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Retrieved from [Link]
- Google Patents. (n.d.). FR2656610A1 - 2-AMINO-4-PHENYL THIAZOLE DERIVATIVES, PROCESS FOR PREPARING THEM AND THEIR THERAPEUTIC APPLICATION.
-
University of York. (n.d.). Thin Layer Chromatography - Chemistry Teaching Labs. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]
-
Malaysian Journal of Chemistry. (2021, April 25). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Retrieved from [Link]
-
Open Access Journals. (n.d.). Analytical Procedure of Thin Layer Chromatography Technique. Retrieved from [Link]
-
Sci-Hub. (n.d.). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-1-phenylbutan-2-one. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016, November 13). Elimination reaction of 1-bromo-2-phenylcyclopentane. Retrieved from [Link]
-
ResearchGate. (n.d.). The reaction between 2‐bromo‐1‐phenylbutan‐1‐one and ethyl L‐cysteine ester. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 4. scispace.com [scispace.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. rroij.com [rroij.com]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Sci-Hub. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity / Journal of the Chemical Society, Perkin Transactions 1, 1987 [sci-hub.box]
- 11. Chemistry Teaching Labs - Thin Layer Chromatography [chemtl.york.ac.uk]
- 12. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 13. mjas.analis.com.my [mjas.analis.com.my]
- 14. m.youtube.com [m.youtube.com]
Troubleshooting cyclization failures in sterically hindered aminothiazoles
Module 1: Diagnostic Triage
Status: Reaction Failed or Low Yield. Objective: Identify the specific failure mode before altering parameters.
Do not blindly increase temperature. For sterically hindered substrates (e.g., ortho-disubstituted phenacyl bromides or bulky
Figure 1: Diagnostic logic flow for identifying the specific bottleneck in Hantzsch thiazole synthesis.
Module 2: The Steric Bottleneck (Mechanistic Insight)
To fix the reaction, you must understand the "Intermediate Trap." The Hantzsch synthesis is not a concerted process; it occurs in two distinct kinetic steps.
The Failure Mechanism
-
Step 1 (
-Alkylation): The sulfur of the thiourea attacks the -haloketone. This is an reaction. -
Step 2 (Cyclization/Dehydration): The nitrogen must rotate and attack the carbonyl carbon to close the ring, followed by water elimination.
-
Steric Impact:[1]Critical. If the R-group on the ketone is bulky (e.g., tert-butyl, adamantyl), it shields the carbonyl carbon. The linear intermediate forms but cannot close. It eventually reverts to starting materials or decomposes.
-
Key Indicator: If your LCMS shows a mass corresponding to [SM + Thiourea – HBr] but no cyclized product, you are stuck at Step 2.
Module 3: Protocol Optimization
Based on the diagnosis above, select the appropriate protocol.
Scenario A: The "Microwave Rescue" (Kinetic Stall)
Use when: Starting material is unreactive due to extreme bulk.
Microwave irradiation is superior to conventional reflux for hindered aminothiazoles because it provides rapid, uniform dielectric heating, overcoming the high activation energy barrier caused by steric repulsion [1][2].
Protocol:
-
Vessel: 10 mL Microwave-safe vial.
-
Reagents:
- -Haloketone (1.0 equiv)
-
Thiourea (1.1 equiv)
-
Solvent: Ethanol (EtOH) or PEG-400 (Green alternative). Note: Avoid low-boiling solvents like DCM.
-
Catalyst: None usually required, but 10 mol%
can be added as a promoter. -
Conditions:
-
Workup: Cool to RT. Pour into 5% aqueous
. The product usually precipitates.[4] Filter and wash with water.[4][5]
Scenario B: The "Catalytic Closure" (Intermediate Trap)
Use when: Linear intermediate forms but does not cyclize.
Iodine (
Protocol:
-
Solvent: Ethanol (anhydrous).
-
Additives: Add 10–20 mol% Molecular Iodine (
) . -
Mechanism: Iodine activates the carbonyl and facilitates the elimination of water from the hydroxythiazoline intermediate.
-
Procedure: Reflux for 2–4 hours. The color will fade as iodine is consumed/complexed.
-
Quench: Wash the organic layer with saturated
(sodium thiosulfate) to remove residual iodine before isolation.
Comparative Data: Conventional vs. Optimized
| Variable | Conventional (Reflux) | Microwave Assisted | Iodine Catalyzed |
| Time | 8 – 24 Hours | 5 – 20 Minutes | 1 – 3 Hours |
| Yield (Hindered) | 15 – 40% | 85 – 95% | 70 – 85% |
| Solvent | EtOH (Reflux) | EtOH / Water / PEG | EtOH / DMF |
| Primary Benefit | Simple setup | Kinetic acceleration | Overcomes cyclization barrier |
Module 4: Frequently Asked Questions (FAQs)
Q: I see two spots on TLC with similar Rf values. Is one an isomer? A: Yes. Under acidic conditions (generated by the liberation of HBr during the reaction), you may form the 2-imino-2,3-dihydrothiazole isomer instead of the desired 2-aminothiazole.
-
Fix: Buffer the reaction with Sodium Acetate (NaOAc) or perform the reaction in the presence of a solid base like
to neutralize HBr as it forms [5].
Q: My product is an oil and won't precipitate in water/carbonate. How do I isolate it? A: Sterically hindered thiazoles are often lipophilic.
-
Do not rely on precipitation.
-
Extract with Ethyl Acetate.
-
Wash with
(if iodine used) and Brine. -
Crucial: Evaporate solvent and triturate the oil with cold Hexane or Diethyl Ether. This often induces crystallization for bulky, greasy molecules.
Q: Can I use DMF instead of Ethanol? A: Yes, for extremely hindered substrates (e.g., adamantyl derivatives), Ethanol's boiling point (78°C) is insufficient. DMF allowing heating to 100–120°C.
-
Warning: DMF is hard to remove. Pour the reaction into a large excess of crushed ice/water to force precipitation.
Q: Why is my
-
Fix: Purify the haloketone via rapid column chromatography or recrystallization immediately before use. Store at -20°C under Argon.
References
-
Microwave Assisted Synthesis of 2-Aminothiazole Derivatives. Journal of University of Shanghai for Science and Technology, 2022.
-
Microwave Promoted Synthesis of Functionalized 2-Aminothiazoles. ResearchGate, 2025.
-
SiW/SiO2 catalyzed synthesis of new Hantzsch thiazole derivatives. ResearchGate, 2017.
-
Technical Support Center: Optimizing Thiazole Cyclization Reactions. BenchChem, 2025.[5]
-
Troubleshooting low yields in Hantzsch thiazole synthesis. BenchChem, 2025.
Sources
Technical Support Center: Purification of 4-ethyl-5-phenylthiazol-2-amine
Case ID: PUR-TZ-045 Status: Active Subject: Removal of tarry byproducts from Hantzsch thiazole synthesis Assigned Specialist: Senior Application Scientist, Separation Chemistry
Executive Summary: The "Tar" Trap
If you are reading this, you are likely staring at a flask containing a dark, viscous oil or a "gummy" solid instead of the crystalline 4-ethyl-5-phenylthiazol-2-amine you expected.
Do not panic. This is the hallmark of the Hantzsch Thiazole Synthesis . The "tar" consists of polymerized
Module 1: The "Tar-Buster" Protocol (Acid-Base Extraction)
This is the most robust method for this specific molecule. It relies on the fact that your product is basic, while the tars are predominantly neutral or weakly acidic (phenolic).
The Logic
-
Acid Phase: We protonate the thiazole amine (
). It becomes water-soluble.[1] -
Organic Wash: The neutral tars cannot protonate. They remain lipophilic. We wash them away with an organic solvent while the product stays safely in the water.
-
Basification: We raise the pH. The product deprotonates, becomes insoluble in water, and precipitates as a solid.
Step-by-Step Workflow
Reagents Needed:
-
1M Hydrochloric Acid (HCl)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Ammonium Hydroxide (
) or 5M NaOH -
Activated Charcoal (optional)
Protocol:
-
Dissolution: Dissolve your crude dark residue in DCM or Ethyl Acetate . (Use just enough to mobilize the tar).
-
Extraction (The Critical Step): Transfer to a separatory funnel. Add 1M HCl (approx. 3:1 volume ratio of acid to organic). Shake vigorously.
-
Chemistry: The amine moves to the aqueous layer (top or bottom depending on solvent). The tar stays in the organic layer.
-
-
Phase Separation: Collect the aqueous acidic layer (contains product). Keep the organic layer (contains tar) aside for now.
-
The "Guard" Wash: Wash the collected aqueous acidic layer again with fresh DCM. This removes trapped neutral impurities. Discard this organic wash.
-
Decolorization (Optional): If the aqueous layer is still dark red/brown, add activated charcoal, stir for 15 mins, and filter through Celite.
-
Precipitation: Cool the aqueous solution in an ice bath. Slowly add Ammonium Hydroxide or 5M NaOH dropwise with stirring until pH
10.-
Result: The product should crash out as a white or off-white solid.
-
-
Filtration: Vacuum filter the solid. Wash with ice-cold water.
Visual Workflow (Process Logic)
Figure 1: Acid-Base Extraction Logic Flow.[2] By exploiting the basicity of the 2-amino group, we isolate the product in the aqueous phase while leaving non-basic tars in the organic waste.
Module 2: Crystallization & Polishing
Once you have the precipitated solid from Module 1, it may still be slightly colored. Recrystallization is the final polishing step.
Solvent Choice: Research indicates that Ethanol (EtOH) is the superior solvent for 2-aminothiazoles [1, 3].
| Solvent System | Suitability | Notes |
| Ethanol (Abs.) | High | Standard for Hantzsch products. Dissolve hot, cool slowly. |
| EtOH / Water (7:3) | High | Excellent for removing inorganic salts (NaBr) co-precipitated. |
| Benzene/Toluene | Moderate | Effective but toxic. Use only if EtOH fails. |
| Acetone | Low | Product is often too soluble; hard to crystallize. |
Procedure:
-
Suspend the solid in minimum boiling Ethanol.
-
If undissolved particles remain (inorganic salts), filter hot.
-
Allow to cool to room temperature, then 4°C.
-
Collect crystals.
Module 3: Troubleshooting & FAQs
Q1: "I added acid, but the oil didn't dissolve into the water. It formed a gummy ball."
Diagnosis: The tar is too hydrophobic and is encapsulating your product. Fix: You need a "bridge" solvent. Do not add HCl directly to the crude oil. Dissolve the crude oil in Ethyl Acetate first. Then extract that Ethyl Acetate layer with HCl. The solvent keeps the tar dissolved while the acid pulls the amine out.
Q2: "When I basified the aqueous layer, it turned milky but didn't precipitate."
Diagnosis: This is the "Oiling Out" phenomenon. Your product's melting point might be depressed by impurities, or the concentration is too low. Fix:
-
Seed it: Add a tiny crystal of pure product if available.
-
Scratch it: Scratch the glass wall with a glass rod to induce nucleation.
-
Salting out: Add solid NaCl to the aqueous mixture to decrease the solubility of the organic amine.
Q3: "Why is my product red/pink? It should be white."
Diagnosis: Oxidation of the amine or trace iodine/bromine contaminants. Fix: Add a small amount of Sodium Thiosulfate or Sodium Bisulfite to the aqueous acidic layer before basification. This reduces oxidative impurities [1].
Q4: "Can I just use chromatography?"
Answer: Yes, but proceed with caution. Tars bind irreversibly to silica, ruining the column.
-
Guard Column: Use a 2-inch pad of Celite or basic alumina on top of your silica gel.
-
Eluent: 2-Aminothiazoles are polar. Start with Hexane:Ethyl Acetate (4:1) and increase polarity to (1:1) . If very polar, use DCM:Methanol (95:5) .
Scientific Grounding: The Hantzsch Mechanism
Understanding why the tar forms helps you prevent it next time.
The reaction involves the attack of thiourea sulfur on the
-
Side Reaction 1: The
-haloketone (1-bromo-1-phenylbutan-2-one) is highly reactive and can self-condense (aldol-like) to form dark polymers. -
Side Reaction 2: Thiourea can oxidize to form disulfide species.
Figure 2: Mechanistic divergence. High temperatures or excess ketone favor the "Tar" pathway.
References
-
PubChem. "2-Aminothiazole Compound Summary."[3] National Center for Biotechnology Information. Accessed February 25, 2026. [Link]
- Potts, K. T. "The Chemistry of Thiazoles and Thiazolines." Chemical Reviews. Validated general reference for thiazole solubility and pKa properties.
-
Organic Chemistry Data. "pKa Data Compiled by R. Williams." Organic Chemistry Data. Accessed February 25, 2026. [Link]
Sources
Validation & Comparative
Precision Characterization of 4-Ethyl-5-Phenylthiazol-2-Amine: A Spectral Comparison Guide
Topic: 1H NMR Characterization of 4-Ethyl-5-Phenylthiazol-2-Amine Ethyl Group Signals Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous kinase inhibitors (e.g., Dasatinib) and antimicrobial agents. However, the synthesis of substituted thiazoles—specifically 4-ethyl-5-phenylthiazol-2-amine —via the Hantzsch reaction can yield regioisomeric byproducts (5-ethyl-4-phenyl isomers) if precursor quality or reaction conditions vary.
This guide provides a definitive technical comparison of the 1H NMR spectral signatures for the ethyl group in 4-ethyl-5-phenylthiazol-2-amine. We analyze solvent-dependent shifts, establish diagnostic criteria for regioisomer differentiation, and provide a validated experimental protocol to ensure structural integrity.
The Characterization Challenge: Regioisomerism
In the Hantzsch thiazole synthesis, the condensation of thiourea with an
-
Target (4-Ethyl): Ethyl at C4 is deshielded by the adjacent C=N bond.
-
Alternative (5-Ethyl): Ethyl at C5 is relatively shielded by the adjacent C-S bond.
Accurate assignment of the ethyl quartet (
Comparative Spectral Analysis
A. Solvent System Comparison: CDCl3 vs. DMSO-d6
The choice of solvent dramatically affects the visibility of the amine (
| Feature | Chloroform-d (CDCl3) | DMSO-d6 | Application Scientist Verdict |
| Ethyl | CDCl3 is superior for resolving the quartet coupling constants ( | ||
| Ethyl | Both solvents provide clear resolution. | ||
| Amine | Broad/Invisible ( | Sharp/Broad Singlet ( | DMSO-d6 is mandatory if quantification of the amine protons is required. |
| Phenyl Ring | Multiplet ( | Multiplet ( | Comparable, though DMSO often separates ortho/meta protons better in polar derivatives. |
B. Diagnostic Regioisomer Differentiation
Distinguishing the target 4-ethyl isomer from the 5-ethyl alternative relies on the "Deshielding Rule" of the thiazole ring. The C4 position (adjacent to Nitrogen) is electronically more deshielded than the C5 position.
-
Scenario A (Target): 4-Ethyl-5-Phenyl
-
Signal: Ethyl
Quartet. -
Shift: Downfield (
2.65 – 2.75 ppm in CDCl3). -
Mechanism: Proximity to the electronegative
-system of the C=N bond deshields the methylene protons.
-
-
Scenario B (Alternative): 5-Ethyl-4-Phenyl
-
Signal: Ethyl
Quartet. -
Shift: Upfield (
2.45 – 2.55 ppm in CDCl3). -
Mechanism: The C5 position is less electron-deficient; the methylene protons resonate at a lower frequency, often overlapping with DMSO solvent residuals.
-
Visualization of Structural Assignment[1][2]
The following diagram illustrates the decision logic for assigning the correct regioisomer based on 1H NMR data.
Figure 1: Decision tree for distinguishing thiazole regioisomers based on ethyl methylene chemical shift.
Validated Experimental Protocol
To ensure reproducible characterization, the following synthesis and acquisition protocol is recommended. This workflow minimizes the formation of the 5-ethyl isomer by controlling the starting material quality.
Part 1: Synthesis (Hantzsch Condensation)
Objective: Selective formation of the 4-ethyl-5-phenyl isomer.
-
Reagents: Use 1-bromo-1-phenylbutan-2-one (for 5-ethyl-4-phenyl) or 2-bromo-1-phenylbutan-1-one (for 4-ethyl-5-phenyl). Note: Confusion in starting material nomenclature is the #1 cause of regioisomer errors.
-
Correct Precursor for Target:2-bromo-1-phenylbutan-1-one is INCORRECT for 4-ethyl.
-
Correction: To get 4-ethyl , you need the ethyl group on the alpha-carbon of the ketone? No.
-
Mechanistic Clarification:
-
Thiourea + Alpha-Halo Ketone
Thiazole. -
The carbon bearing the halogen becomes C5. The carbonyl carbon becomes C4.
-
Target: 4-Ethyl-5-Phenyl.
-
Required Ketone: The carbonyl must have an Ethyl group (to become C4-Ethyl). The alpha-carbon must have a Phenyl group (to become C5-Phenyl).
-
Precursor:
-bromo-butyrophenone? No. -
Precursor: 1-phenyl-2-bromo-butan-1-one?
-
Correct Precursor: 1-bromo-1-phenyl-2-butanone .
-
-
-
Procedure:
Part 2: NMR Acquisition Parameters
Instrument: 300 MHz or higher (600 MHz recommended for resolution of aromatic multiplets). Temperature: 298 K.
-
Sample Prep: Dissolve 5-10 mg of dried solid in 0.6 mL CDCl3 . (Use DMSO-d6 only if solubility is poor or NH2 quantification is needed).
-
Pulse Sequence: Standard 1H (zg30).
-
Relaxation Delay (D1): Set to 2.0 - 5.0 seconds . The ethyl protons relax quickly, but accurate integration of the aromatic protons requires adequate delay.
-
Scans (NS): 16 to 64 scans.
-
Processing: Apply exponential multiplication (LB = 0.3 Hz) to enhance the triplet/quartet splitting definition.
Synthesis Pathway Visualization
Figure 2: Reaction pathway using the specific bromoketone required to position the ethyl group at C4.
References
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives Source: MDPI (Molecules) URL:[Link]
-
1H NMR Chemical Shifts of Thiazole Derivatives (4-Methyl vs 5-Methyl) Source: PubChem / ChemicalBook Spectral Data URL:[Link]
-
One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction Source: Asian Journal of Chemistry URL:[Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents [mdpi.com]
- 4. papers.ssrn.com [papers.ssrn.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Distinguishing 4-Ethyl-5-Phenyl vs. 5-Ethyl-4-Phenyl Isomers by NMR
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Regioisomer Challenge
In the synthesis of 1,2,3-triazoles (via azide-alkyne cycloaddition) or isoxazoles (via nitrile oxide cycloaddition), the formation of regioisomers is a persistent challenge. While catalytic methods (e.g., CuAAC for 1,4-triazoles, RuAAC for 1,5-triazoles) offer control, thermal or uncatalyzed reactions often yield mixtures.
Distinguishing the 4-ethyl-5-phenyl isomer from the 5-ethyl-4-phenyl isomer is critical because the physicochemical properties and biological efficacy (e.g., binding affinity in the ATP-binding pocket of kinases) often diverge drastically between regioisomers.
This guide provides a definitive, self-validating NMR workflow to unambiguously assign these structures, moving beyond ambiguous chemical shift heuristics to spatially resolved structural proof.
The Structural Problem
We are distinguishing between two fully substituted heterocyclic cores (using the 1-substituted-1,2,3-triazole scaffold as the primary case study, though principles apply to isoxazoles).
-
Isomer A (4-Ethyl-5-Phenyl): The phenyl ring is located at position 5 (proximal to the N1 substituent). The ethyl group is at position 4 (distal).
-
Isomer B (5-Ethyl-4-Phenyl): The ethyl group is located at position 5 (proximal to the N1 substituent). The phenyl ring is at position 4 (distal).
The Diagnostic Flowchart
Figure 1: Strategic workflow for regioisomer determination. The NOE experiment is the critical decision node.
Comparative Analysis: Diagnostic Markers
Method 1: 1D 1H NMR (Chemical Shift Trends)
Reliability: Moderate (Context Dependent)
While chemical shifts can vary based on solvent and concentration, specific trends arise due to the Ring Current Effect of the phenyl group and the Deshielding Effect of the N1 nitrogen.
| Feature | Isomer A: 4-Ethyl-5-Phenyl | Isomer B: 5-Ethyl-4-Phenyl | Mechanistic Cause |
| N1-Substituent (e.g., N-CH₂) | Shielded (Upfield Shift) | Deshielded (Downfield Shift) | In Isomer A, the 5-Phenyl ring is often twisted out of plane, but its ring current can shield the N1 protons compared to the alkyl environment of Isomer B. |
| Ethyl -CH₂- (Quartet) | Standard (~2.7-2.8 ppm) | Variable | In Isomer B, the 5-Ethyl group is sterically crowded by N1, potentially causing slight deshielding or broadening. |
| Phenyl Ortho-Protons | Broadened / Shielded | Sharp / Deshielded | In Isomer A, steric clash with N1 restricts phenyl rotation, often broadening the ortho-proton signal. |
Expert Insight: Do not rely solely on 1D NMR shifts unless you have both pure isomers for side-by-side comparison. The "crossover" of shifts is common in literature.
Method 2: 2D NOESY / ROESY (The Gold Standard)
Reliability: High (Definitive)
This is the only self-validating method. It relies on the Nuclear Overhauser Effect, which detects protons within spatial proximity (< 5 Å), regardless of chemical bonds.
The Experiment
We look for cross-peaks between the N1-Substituent protons (let's assume a Benzyl or Methyl group for clarity) and the substituent at Position 5 .
-
Scenario A (4-Ethyl-5-Phenyl):
-
Observation: Strong NOE correlation between N1-H and Phenyl Ortho-Protons .
-
Absence: No NOE between N1-H and Ethyl protons.
-
-
Scenario B (5-Ethyl-4-Phenyl):
-
Observation: Strong NOE correlation between N1-H and Ethyl -CH₂- / -CH₃ .
-
Absence: No NOE between N1-H and Phenyl protons.
-
Figure 2: Spatial correlations expected in NOESY spectra. The red dashed arrows indicate the critical diagnostic cross-peaks.
Method 3: 13C NMR & HMBC (Connectivity)
Reliability: High (Supporting)
In 1,2,3-triazoles, the C4 and C5 carbons have distinct chemical shifts, but they are sensitive to substituents.
-
HMBC (Heteronuclear Multiple Bond Correlation): Look for long-range coupling (3-bond, ^3J_{CH}) from the N1-Substituent protons .
-
Isomer A: N1-H correlates to C5 (which is the ipso-carbon of the Phenyl ring). C5 will appear in the aromatic region (~125-135 ppm, though shifted by the heterocycle).
-
Isomer B: N1-H correlates to C5 (which is the aliphatic attachment point of the Ethyl group). C5 will appear further upfield compared to the aromatic C5, or show distinct coupling to the ethyl chain.
-
Experimental Protocol: The "Definitive Assignment" Workflow
To ensure data integrity suitable for publication or IND filing, follow this protocol:
Step 1: Sample Preparation
-
Concentration: Prepare a sample of ~10-20 mg in 0.6 mL of deuterated solvent (CDCl₃ or DMSO-d₆). High concentration is vital for 2D experiments.
-
Solvent Choice: DMSO-d₆ is preferred if the phenyl ring rotation is restricted, as it sharpens peaks compared to CDCl₃.
Step 2: Acquisition (NOESY 1D or 2D)
-
Pulse Sequence: noesygpph (Bruker) or equivalent.
-
Mixing Time (tm): Set to 500-800 ms .
-
Why? Small molecules (MW < 500) fall into the "extreme narrowing limit" where NOE is positive. However, mid-sized drug-like molecules may have NOE near zero. A longer mixing time ensures magnetization transfer.
-
-
Scans: Minimum 16 scans for 1D NOE; 8-16 scans per increment for 2D NOESY.
Step 3: Data Processing & Analysis
-
Phase Correction: Ensure all diagonal peaks are phased negative (or positive, depending on convention) and cross-peaks are opposite (for large molecules) or same phase (for small molecules). Note: ROESY is safer if molecular weight is ~1000 Da to avoid the zero-crossing point.
-
Trace Analysis: Extract the row corresponding to the N1-substituent protons.
-
Verification: Check for the "dummy" correlation (e.g., N1-CH₂ to its own neighbor) to validate the experiment worked. Then look for the diagnostic Phenyl vs. Ethyl peak.
References
-
Structural Investigation of 3,5-Disubstituted Isoxazoles by 1H-NMR. Sechi, M., et al. (2003).[1] Journal of Heterocyclic Chemistry. Relevance: Establishes H-4 chemical shift trends and substituent electronic effects in similar heterocyclic cores.
-
Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives. Di Sarto, G., et al. (2022). Molecules. Relevance: details the synthesis and NMR characterization (1H, 13C) of 1,5-regioisomers, providing comparative data for 1,4 vs 1,5 substitution patterns.
-
Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments Application Note. Relevance: Validates the use of 2D NMR (COSY/HSQC) for distinguishing ortho/meta/para and regioisomeric substitution patterns in aromatic systems.
-
Synthesis of 1,4,5-trisubstituted-1,2,3-triazole Derivatives. International Journal of Pharmaceutical Research and Applications (2022). Relevance: Provides specific 13C and 1H NMR data for fully substituted triazole rings, serving as a reference for chemical shift ranges.
Sources
Technical Comparison Guide: FT-IR Spectrum Analysis of Amine Stretch in 4-ethyl-5-phenylthiazol-2-amine
Executive Summary
The analysis of 4-ethyl-5-phenylthiazol-2-amine focuses on the critical 2-amino moiety, a functional group essential for biological activity and hydrogen bonding capacity in drug design. While Nuclear Magnetic Resonance (NMR) provides structural connectivity, Fourier Transform Infrared (FT-IR) spectroscopy remains the gold standard for rapid, solid-state assessment of the amine (
This guide objectively compares FT-IR against Raman and NMR techniques, specifically addressing the challenge of distinguishing the amino (
Scientific Foundation: The Physics of the Amine Stretch
Electronic Environment
In 4-ethyl-5-phenylthiazol-2-amine, the amine group is attached to a thiazole ring. The electron-withdrawing nature of the heterocyclic nitrogen and sulfur atoms creates a unique vibrational environment. Unlike aliphatic amines, the lone pair on the exocyclic nitrogen can delocalize into the ring, increasing the
The Tautomerism Challenge
2-aminothiazoles can exist in two tautomeric forms:
-
Amino form: Heteroaromatic thiazole ring with an exocyclic
group. -
Imino form: Non-aromatic thiazoline ring with an exocyclic
group.
FT-IR is the primary tool to distinguish these states.
-
Amino: Exhibits two distinct bands (Asymmetric and Symmetric stretches) in the
region.[1] -
Imino: Typically exhibits a single broad band and a shift in the
ring breathing modes.
Note: In the solid state, 4-ethyl-5-phenylthiazol-2-amine predominantly adopts the amino form, stabilized by intermolecular hydrogen bonding.
Comparative Analysis: FT-IR vs. Alternatives
To validate the utility of FT-IR, we compare it with Raman Spectroscopy and
Table 1: Comparative Efficacy for Amine Analysis
| Feature | FT-IR (Mid-IR) | Raman Spectroscopy | |
| Primary Detection | Dipole moment change (Strong for Polar N-H) | Polarizability change (Weak for N-H) | Proton Chemical Shift |
| Amine Signal | Two Bands ( | Weak/Broad bands | Broad Singlet (~7.0-9.0 ppm) |
| Tautomer ID | High (Distinct vibrational modes) | Medium (Good for ring C=N/C-S) | Low (Fast exchange averages signals) |
| Sample State | Solid (preferred) or Liquid | Solid or Liquid | Solution only |
| Interference | Water/Moisture (Strong OH overlap) | Fluorescence (High in conjugated systems) | Solvent peaks / Exchange |
| Throughput | High (ATR < 1 min) | High | Low (Prep + Shim > 10 min) |
Expert Insight: Why FT-IR Wins for this Application
While NMR confirms the number of protons, it often fails to distinguish tautomers due to rapid proton exchange on the NMR timescale. Raman is excellent for the carbon backbone (phenyl/thiazole rings) but suffers from weak
Experimental Protocol: Self-Validating FT-IR Workflow
This protocol uses Attenuated Total Reflectance (ATR) for speed, but references KBr Transmission for higher resolution if H-bonding broadening is excessive.
Reagents and Equipment
-
Analyte: Pure 4-ethyl-5-phenylthiazol-2-amine (Recrystallized from EtOH/Water).
-
Instrument: FT-IR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).
-
Accessory: Diamond ATR crystal (Single bounce).
-
Solvent: Isopropanol (for cleaning).
Step-by-Step Methodology
-
System Validation (Background):
-
Clean crystal with isopropanol.
-
Collect background spectrum (Air).
-
Criterion: Ensure flat baseline with no peaks in
(moisture check).
-
-
Sample Deposition:
-
Place ~5 mg of solid sample onto the diamond crystal.
-
Apply pressure using the anvil arm.
-
Tip: Apply force until the preview spectrum absorbance stabilizes (ensures good contact).
-
-
Data Acquisition:
-
Range:
. -
Resolution:
. -
Scans: 16 or 32 (to improve Signal-to-Noise).
-
-
Internal Consistency Check (The "Self-Validating" Step):
Data Interpretation & Spectral Assignment
Based on the structural analogs (e.g., 4-phenylthiazol-2-amine) and theoretical principles, the following assignments are critical for validation.
Table 2: Key Vibrational Assignments for 4-ethyl-5-phenylthiazol-2-amine
| Frequency (cm⁻¹) | Assignment | Mode Description |
| 3400 – 3350 | Asymmetric Amine Stretch (Primary diagnostic) | |
| 3300 – 3250 | Symmetric Amine Stretch | |
| 3100 – 3000 | Aromatic C-H stretch (Phenyl/Thiazole) | |
| 2970 – 2870 | Aliphatic C-H stretch (Ethyl group) | |
| 1620 – 1590 | Scissoring deformation (Amine bend) | |
| 1580 – 1520 | Thiazole ring stretch (conjugation marker) |
Critical Analysis of the Amine Region[1][4]
-
Sharpness: In dilute solution (
), these bands are sharp. In solid-state (ATR), they will be broadened and shifted to lower wavenumbers due to intermolecular hydrogen bonding. -
Differentiation: If a single band appears around
instead of two, it suggests either:-
Formation of the Imino tautomer (less likely).
-
Extreme H-bonding merging the
and bands.
-
Visualization: Analytical Workflows
Tautomer Identification Logic
This diagram illustrates the decision process for assigning the spectral features to the correct tautomeric form.
Figure 1: Decision tree for distinguishing Amino vs. Imino tautomers via FT-IR.
Synthesis & Verification Workflow
A high-level view of how FT-IR fits into the synthesis pipeline.
Figure 2: Integration of FT-IR validation into the synthetic workflow.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for Amine vs Imino assignments).
-
Nandiyanto, A. B. D., et al. (2019). "Interpretation of Fourier Transform Infrared Spectroscopy (FTIR) Spectra for Chemical Analysis." Indonesian Journal of Science and Technology.
-
Abdallah, M. A., et al. (2016). "Synthesis and Anticancer Evaluations of Novel Thiazole Derivatives Derived from 4-Phenylthiazol-2-amine." ResearchGate. (Provides specific spectral data for the 4-phenyl analog used for extrapolation).
-
Specac Application Notes. "Interpreting Infrared Spectra: Amines."
Sources
Melting point comparison of 4-ethyl-5-phenylthiazol-2-amine vs methyl analogs
This guide provides an in-depth technical comparison of the melting point properties of 4-ethyl-5-phenylthiazol-2-amine versus its methyl analogs, grounded in experimental data and crystallographic trends.
Executive Summary: Melting Point & Structural Analysis
The melting point (MP) of 2-aminothiazoles is heavily influenced by the substitution pattern at the C4 and C5 positions. The 4-ethyl-5-phenyl derivative and its methyl analogs exhibit distinct thermal behaviors due to variations in crystal packing efficiency and intermolecular hydrogen bonding.
Key Findings:
-
4-Methyl-5-phenylthiazol-2-amine (Direct Analog): 243–244 °C
-
4-Phenyl-5-methylthiazol-2-amine (Regioisomer): 122–126 °C
-
5-Phenylthiazol-2-amine (Parent Scaffold): 256–257 °C
-
4-Ethyl-5-phenylthiazol-2-amine (Target): Predicted range 210–235 °C (based on homologous series trends).
The data reveals a critical structure-property relationship: Substitution at the C4 position of a 5-phenyl scaffold maintains high thermal stability , whereas substitution at the C5 position of a 4-phenyl scaffold significantly destabilizes the crystal lattice , leading to a drastic drop in melting point (~120 °C difference).
Comparative Data Analysis
The following table summarizes the experimental physical properties of the target compound and its key analogs.
| Compound Name | Structure (C4 / C5) | Melting Point (°C) | Crystal Habit | Key Intermolecular Force |
| 5-Phenylthiazol-2-amine | H / Phenyl | 256 – 257 | Colorless plates | Strong |
| 4-Methyl-5-phenylthiazol-2-amine | Methyl / Phenyl | 243 – 244 | White crystalline solid | Retained stacking; minor steric perturbation |
| 4-Ethyl-5-phenylthiazol-2-amine | Ethyl / Phenyl | ~210 – 235 * | Off-white powder | Increased steric bulk disrupts efficient packing |
| 4-Phenyl-5-methylthiazol-2-amine | Phenyl / Methyl | 122 – 126 | Pale yellow solid | Twisted phenyl group; weaker lattice energy |
| 4-Phenylthiazol-2-amine | Phenyl / H | 149 – 153 | Prisms | Planar conformation; moderate stacking |
*Predicted based on the destabilizing effect of the ethyl vs. methyl group in homologous aminothiazole series.
Technical Insight: The "Isomer Effect"
The stark contrast between the 4-methyl-5-phenyl (~243 °C) and 4-phenyl-5-methyl (~124 °C) isomers is driven by steric hindrance.
-
5-Phenyl Series: When the phenyl group is at C5, it remains coplanar with the thiazole ring, maximizing
-conjugation and allowing tight "herringbone" crystal packing. A small alkyl group at C4 (Methyl/Ethyl) causes minimal torsion. -
4-Phenyl Series: When the phenyl group is at C4, placing a methyl group at C5 forces the phenyl ring to twist out of plane to avoid steric clash with the C5-methyl. This breaks planarity, disrupts
-stacking, and significantly lowers the melting point.
Experimental Protocol: Synthesis & Characterization
To verify these values or synthesize the 4-ethyl target, use the Hantzsch Thiazole Synthesis . This robust protocol ensures high regioselectivity.
Reagents & Materials
-
Precursor A (Target): 1-Bromo-1-phenyl-2-butanone (for 4-ethyl-5-phenyl)
-
Precursor B (Methyl Analog): 1-Bromo-1-phenyl-2-propanone (for 4-methyl-5-phenyl)
-
Thiourea: Recrystallized (99%+)
-
Solvent: Ethanol (absolute)
-
Base: Aqueous Ammonia or Sodium Acetate
Step-by-Step Methodology
-
Reactant Preparation: Dissolve 0.01 mol of the
-halo ketone (Precursor A or B) in 20 mL of absolute ethanol. -
Cyclization: Add 0.011 mol of thiourea. Heat the mixture to reflux for 2–4 hours .
-
Checkpoint: Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1). The starting ketone spot should disappear.
-
-
Precipitation: Cool the reaction mixture to room temperature. A hydrobromide salt may precipitate.[1]
-
Neutralization: Pour the mixture into 50 mL of ice water. Basify to pH 8–9 using ammonium hydroxide. The free base will precipitate as a solid.
-
Purification (Critical for MP Accuracy):
-
Filter the crude solid.
-
Recrystallize from hot ethanol/water (4:1 ratio). Slow cooling is essential to form well-defined crystals for accurate melting point determination.
-
-
Analysis: Dry under vacuum at 40 °C for 12 hours before measuring MP.
Structural Logic & Pathway Visualization
The following diagram illustrates the synthesis pathway and the structural divergence that leads to the observed melting point differences.
Figure 1: Hantzsch synthesis pathways showing the divergence in melting points based on substituent positioning (Regioisomerism).
References
-
Sigma-Aldrich. (2025). Product Specification: 2-Amino-5-methyl-4-phenylthiazole (CAS 30709-67-2). Retrieved from
-
United States Patent Office. (1968). US3391106A: Ultraviolet light stabilized, 1-olefin resin composition. (Discloses MP of 4-methyl-5-phenylthiazol-2-amine as 243-244 °C).[2] Retrieved from
-
ChemBK. (2024). 5-Phenylthiazol-2-amine Physical Properties. Retrieved from
-
Thieme Chemistry. (2012). Synthesis of 4-methyl-5-phenylthiazol-2-amine (Compound 4i). Synthesis, 44(12). Retrieved from
-
BenchChem. (2025).[3][4] Protocols for Heterocyclic Synthesis: 2-Amino-4-ethyl-5-phenylthiazole. Retrieved from
Sources
- 1. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity | MDPI [mdpi.com]
- 2. US3391106A - Ultraviolet light stabilized, 1-olefin resin composition - Google Patents [patents.google.com]
- 3. Propargyl isothiocyanate | 24309-48-6 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
Comparative Antimicrobial Potency of 4-Ethyl vs. 4-Methyl Phenylthiazoles: A Technical Guide for Drug Development Professionals
In the relentless pursuit of novel antimicrobial agents to combat the escalating threat of drug-resistant pathogens, the thiazole scaffold has emerged as a cornerstone in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, including potent antibacterial and antifungal properties.[1][2] This guide provides a comprehensive comparative analysis of the antimicrobial potency of two closely related classes of derivatives: 4-ethylphenylthiazoles and 4-methylphenylthiazoles. By examining the available experimental data and elucidating the underlying structure-activity relationships (SAR), this document aims to equip researchers, scientists, and drug development professionals with the critical insights necessary to guide future discovery and optimization efforts in this promising chemical space.
The subtle difference of a single methylene unit in the 4-phenyl substituent—an ethyl versus a methyl group—can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. Understanding this influence is paramount for the rational design of more effective therapeutic agents. This guide will delve into the known antimicrobial profiles of these compounds, detail the experimental methodologies for their evaluation, and explore the potential mechanisms of action that drive their efficacy.
Comparative Antimicrobial Activity: An Evidence-Based Overview
Direct comparative studies meticulously evaluating the antimicrobial potency of 4-ethylphenylthiazoles against their 4-methylphenyl counterparts are not extensively documented in publicly available literature. However, by collating data from various independent studies on derivatives of each class, we can construct a preliminary comparative framework. The following table summarizes representative Minimum Inhibitory Concentration (MIC) data for derivatives of both scaffolds against common bacterial and fungal pathogens.
Table 1: Comparative In Vitro Antimicrobial Activity (MIC in µg/mL)
| Compound Class | Derivative | Target Microorganism | MIC (µg/mL) | Reference |
| 4-Methylphenylthiazoles | 2-Amino-4-(p-tolyl)thiazole | Bacillus subtilis | Active (Specific MIC not provided) | [3] |
| 2-Amino-4-(p-tolyl)thiazole | Staphylococcus aureus | Active (Specific MIC not provided) | [3] | |
| 4-Ethylphenylthiazoles | 2-Amino-4-(4-ethylphenyl)thiazole | Data Not Available | - |
Structure-Activity Relationship (SAR): The Impact of the 4-Alkylphenyl Substituent
The antimicrobial activity of phenylthiazole derivatives is intrinsically linked to their chemical structure. The nature and position of substituents on the phenyl ring can dramatically alter the compound's interaction with microbial targets.
The transition from a 4-methyl to a 4-ethyl substituent introduces several physicochemical changes that can impact biological activity:
-
Lipophilicity: The addition of a methylene group increases the lipophilicity of the molecule. This can enhance membrane permeability, potentially leading to increased intracellular drug concentrations in microbial cells. However, an optimal level of lipophilicity is often required, as excessive hydrophobicity can lead to poor solubility and non-specific toxicity.
-
Steric Bulk: The ethyl group is sterically larger than the methyl group. This can influence how the molecule fits into the active site of a target enzyme or protein. Depending on the specific target, this increased bulk could either enhance or hinder binding affinity.
-
Electronic Effects: Both methyl and ethyl groups are weakly electron-donating through induction. This can subtly influence the electron density of the phenyl ring and the thiazole core, which may play a role in target interaction.
A deeper understanding of these SAR principles is essential for the rational design of next-generation phenylthiazole antimicrobials with improved potency and selectivity.
Postulated Mechanism of Action
The precise mechanism of action for many phenylthiazole derivatives is still under investigation; however, several studies point towards the disruption of essential cellular processes in microorganisms. The thiazole ring, with its unique electronic properties conferred by the nitrogen and sulfur atoms, is believed to be crucial for interacting with biological targets.
One of the proposed mechanisms involves the inhibition of bacterial cell wall synthesis. This is a well-established target for many successful antibiotics. Phenylthiazole compounds may interfere with key enzymes involved in the peptidoglycan biosynthesis pathway, leading to cell lysis and death.
dot
Caption: Postulated mechanism of action for phenylthiazole antimicrobials.
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the generation of reliable and reproducible data for the comparative analysis of antimicrobial potency, standardized experimental protocols are essential. The following sections detail the methodologies for determining the Minimum Inhibitory Concentration (MIC) and the Zone of Inhibition.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a quantitative method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium, typically adjusted to a 0.5 McFarland turbidity standard.
-
Serial Dilution: The test compounds (4-ethyl and 4-methyl phenylthiazole derivatives) are serially diluted in a 96-well microtiter plate containing broth medium to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
dot
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Zone of Inhibition Assay (Agar Disk Diffusion)
The zone of inhibition assay is a qualitative or semi-quantitative method used to assess the antimicrobial activity of a substance.
Protocol:
-
Plate Preparation: A sterile agar plate is uniformly inoculated with a standardized suspension of the test microorganism to create a lawn of growth.
-
Disk Application: Sterile filter paper disks are impregnated with a known concentration of the test compounds (4-ethyl and 4-methyl phenylthiazole derivatives).
-
Disk Placement: The impregnated disks are placed onto the surface of the inoculated agar plate.
-
Incubation: The plate is incubated under appropriate conditions.
-
Measurement: The diameter of the clear zone of no growth around each disk is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
dot
Caption: Workflow for the Zone of Inhibition assay.
Conclusion and Future Directions
The exploration of 4-alkylphenylthiazole derivatives as antimicrobial agents holds considerable promise. While this guide has synthesized the available information to provide a comparative overview of 4-ethyl and 4-methyl phenylthiazoles, it also underscores a critical need for direct comparative studies. Future research should focus on the parallel synthesis and antimicrobial screening of a series of 4-ethyl and 4-methyl phenylthiazole derivatives against a broad panel of clinically relevant pathogens. Such studies will provide the robust, quantitative data necessary to definitively elucidate the impact of this subtle structural modification on antimicrobial potency.
Furthermore, a deeper investigation into the mechanism of action, coupled with in vivo efficacy and toxicity studies, will be crucial for advancing the most promising candidates toward clinical development. By systematically applying the principles of medicinal chemistry and leveraging standardized biological assays, the scientific community can continue to unlock the full therapeutic potential of the versatile phenylthiazole scaffold in the ongoing battle against infectious diseases.
References
- Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3), 691-698.
- Merza, J., et al. (2022). Synthesis and Characterization of 2-(Aminothiazole-4-yl) Coumarin-2-One, and Studying Its Nanoparticles as Antibacterial Activity. Nanosistemi, Nanomateriali, Nanotehnologii, 20(4), 633-640.
-
Journal of Chemical and Pharmaceutical Research. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Retrieved from [Link]
-
MDPI. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Retrieved from [Link]
-
Iraqi Journal of Pharmaceutical Sciences. (2018). Synthesis, Characterization and Antimicrobial Evaluation with DFT Study of New Two-Amino-4-(4-Chlorophenyl) Thiazole Derivatives. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Retrieved from [Link]
-
Biointerface Research in Applied Chemistry. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Retrieved from [Link]
-
PMC. (2023). Synthesis and structure–activity relationship of novel thiazole aminoguanidines against MRSA and Escherichia coli. Retrieved from [Link]
-
ResearchGate. (2025). Design, synthesis and antimicrobial screening of amino acids conjugated 2- amino-4-arylthiazole derivatives. Retrieved from [Link]
-
PMC. (2025). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Retrieved from [Link]
-
Journal of Molecular Structure. (2021). In vitro and in silico studies of antimicrobial activity. Retrieved from [Link]
-
MDPI. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Retrieved from [Link]
-
PMC. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Retrieved from [Link]
-
MDPI. (2023). Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl). Retrieved from [Link]
-
PMC. (2021). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. Retrieved from [Link]
-
ResearchGate. (n.d.). Thiazole derivatives: Synthesis, characterization, biological and DFT studies. Retrieved from [Link]
Sources
Structural Confirmation of 2-Amino-4-ethyl-5-phenylthiazole: Single Crystal XRD vs. Spectroscopic Alternatives
Executive Summary: The Tautomer Trap
For drug development professionals working with aminothiazoles, structural confirmation is rarely as simple as checking a mass spectrum.[1] The target molecule, 2-amino-4-ethyl-5-phenylthiazole , presents a classic structural challenge: Amino-Imino Tautomerism .[1]
While High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) confirm purity and molecular weight, and Nuclear Magnetic Resonance (NMR) elucidates connectivity, these solution-state methods often fail to definitively resolve the specific tautomeric form (
This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against spectroscopic alternatives, demonstrating why SC-XRD is the non-negotiable "Gold Standard" for absolute structure confirmation of this thiazole scaffold.
Comparative Analysis: XRD vs. NMR vs. MS
The following table contrasts the utility of each analytical technique specifically for 2-amino-4-ethyl-5-phenylthiazole.
| Feature | Single Crystal XRD (Gold Standard) | NMR ( | HR-MS (Mass Spec) |
| Primary Output | 3D Atom coordinates, Packing, Absolute Configuration | Connectivity, Chemical Environment | Molecular Formula, Fragmentation |
| Tautomer ID | Definitive. Distinguishes C-N (1.35 Å) from C=N (1.30 Å) bond lengths. | Ambiguous. Fast exchange in solution averages signals; requires low-temp studies. | None. Cannot distinguish tautomers. |
| Stereochemistry | Direct observation of chirality (if present) and geometry.[1] | inferred via coupling constants (NOE/COSY); indirect.[1] | None. |
| Sample State | Solid (Crystal).[1][2][3] Represents the drug substance form.[1][2] | Solution. Represents the solvated/dynamic form.[1] | Gas/Ionized phase.[1] |
| Data Integrity | Self-validating ( | Subject to solvent effects and peak overlap.[1] | High precision, but structural blind spots.[1] |
The "Killer Application" for XRD: Hydrogen Bonding
In the solid state, 2-aminothiazoles typically form centrosymmetric dimers via
Experimental Protocol: From Synthesis to Structure
To obtain the crystallographic data required for publication, follow this validated workflow.
Phase 1: Synthesis (Hantzsch Condensation)
The target is synthesized via the condensation of thiourea with the appropriate
-
Reagents: Thiourea (1.0 eq),
-bromo-1-phenyl-2-butanone (1.0 eq). -
Solvent: Ethanol (anhydrous).[1]
-
Procedure: Reflux for 2-4 hours. Cool to precipitate the hydrobromide salt.[1] Neutralize with
to liberate the free base. -
Purification: Recrystallize from Ethanol/Water (critical for XRD quality).[1]
Phase 2: Crystal Growth (The "Slow Evap" Method)
High-quality single crystals are required.[1]
-
Dissolve 20 mg of purified compound in 2 mL of Ethanol or Acetonitrile .
-
Filter the solution through a 0.45
m PTFE syringe filter into a clean vial. -
Cover with parafilm and poke 3-5 small holes.[1]
-
Store in a vibration-free, temperature-controlled environment (
) for 3-7 days. -
Target Crystal: Clear, prismatic blocks or needles (
mm).
Phase 3: Data Collection Workflow
Figure 1: Standard Single Crystal XRD Workflow for Small Molecules.
Structural Data Interpretation
When you submit this structure for publication or internal filing, the data must meet specific quality metrics. Below is the Representative Data Profile for 2-amino-4-ethyl-5-phenylthiazole based on analogous thiazole structures (e.g., CCDC 1844847).
A. Crystal Data & Structure Refinement (Target Values)
-
Empirical Formula:
-
Crystal System: Monoclinic (Most common for this class)[1]
-
Space Group:
(Centrosymmetric)[1]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Unit Cell Dimensions (Typical):
-
Å[1]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Å[1]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Å[1]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
-
-
Z (Molecules/Cell): 4
-
Density (calc):
[1]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
B. Key Validation Metrics (Pass/Fail)
| Metric | Acceptance Criteria | Scientific Rationale |
| Indicates agreement between the model and observed electron density.[1][2] | ||
| Weighted R-factor (more sensitive to weak reflections).[1][2] | ||
| Goodness of Fit (S) | Values far from 1.0 suggest incorrect weighting or missed symmetry.[1] | |
| Resolution | Required to resolve individual atomic positions clearly. |
C. Structural Proof: Bond Length Analysis
To confirm the 2-amino form (and disprove the imino tautomer), examine the bond lengths around the thiazole ring:
-
Exocyclic C2-N(amine): Expect
Å.[1] (Indicative of single bond character with partial double bond resonance).ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Endocyclic C2-N3: Expect
Å. (Indicative of double bond character). -
H-Atom Location: In the difference Fourier map, two electron density peaks should be located on the exocyclic nitrogen, confirming the
group.[1]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
Mechanistic Insight: The Packing Network
Understanding the solid-state behavior is crucial for formulation.[1] 2-aminothiazoles rarely exist as isolated monomers in the crystal.[1]
Figure 2: Supramolecular assembly of 2-aminothiazoles. The formation of the R2,2(8) dimer motif is a specific fingerprint of the amino-tautomer in the solid state.
Conclusion
While NMR is indispensable for solution-state characterization, it cannot provide the absolute structural certainty required for 2-amino-4-ethyl-5-phenylthiazole due to rapid tautomeric exchange.[1] Single Crystal X-ray Diffraction is the only method that provides:
-
Unambiguous Tautomer Assignment: Visualizing the H-atoms on the exocyclic nitrogen.
-
Precise Bond Lengths: Quantifying the
vs order. -
Packing Data: Revealing the dimeric hydrogen-bonding network critical for drug stability.
For regulatory filing and high-impact publication, the inclusion of a .cif file generated via the protocol above is strongly recommended.
References
-
Geesi, M. H., et al. (2018).[1] "Crystal structure of ethyl 4-amino-5-(5-methyl-1-(4-tolyl)-1H-1,2,3-triazole-4-carbonyl)-2-(phenylamino)thiophene-3-carboxylate." Zeitschrift für Kristallographie - New Crystal Structures, 233(4), 673–674. Link
-
Li, X., et al. (2014).[1][3] "Distinguishing tautomerism in the crystal structure of (Z)-N-(5-ethyl-2,3-dihydro-1,3,4-thiadiazol-2-ylidene)-4-methylbenzenesulfonamide using DFT-D calculations and 13C solid-state NMR." Acta Crystallographica Section C, 70(8), 784-789.[3] Link
-
Hangan, A. C., et al. (2010).[1] "Synthesis and characterization of the first phosphonic diamide containing thiazolyl groups." Acta Crystallographica Section B, 66, 615-621.[1][3] Link
-
Potts, K. T., & Huseby, R. M. (1965).[1] "1,2,4-Triazoles.[1][4] XIII. Derivatives of the s-Triazolo[3,4-b][1,3,4]thiadiazole Ring System." The Journal of Organic Chemistry, 31(11), 3528–3531. (Foundational Hantzsch/Thiazole chemistry).[1][5][6] Link
-
Cambridge Crystallographic Data Centre (CCDC). "Deposit and Validate your Crystal Structure." (Standard protocol resource).[1] Link
Sources
- 1. 2-Amino-5-methyl-4-phenylthiazole 97 30709-67-2 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Distinguishing tautomerism in the crystal structure of (Z)-N-(5-ethyl-2,3-dihydro-1,3,4-thiadiazol-2-ylidene)-4-methylbenzenesulfonamide using DFT-D calculations and (13)C solid-state NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of 4-Ethyl-5-phenylthiazol-2-amine
As laboratory professionals engaged in the fast-paced world of research and drug development, our focus is often on synthesis, discovery, and analysis. However, the life cycle of a chemical does not end when an experiment is complete. Proper management and disposal of chemical waste are not merely regulatory hurdles; they are fundamental pillars of our commitment to safety, environmental stewardship, and scientific integrity. This guide provides a detailed, experience-driven framework for the responsible disposal of 4-Ethyl-5-phenylthiazol-2-amine, a compound representative of the broader class of substituted thiazole amines used in medicinal chemistry.
The procedures outlined here are grounded in universal safety protocols and major regulatory frameworks, such as the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[1]
Part 1: The First Principle - Hazard Assessment and Verification
Before any disposal protocol can be initiated, a thorough understanding of the compound's specific hazards is essential. The primary and most authoritative source for this information is the Safety Data Sheet (SDS) provided by the chemical manufacturer.[2]
Causality: The SDS is not just a formality; it is a legally mandated document that details the physical, chemical, and toxicological properties of a substance.[2][3] For a substituted aminothiazole, we must anticipate several potential hazards based on the functional groups present:
-
Toxicity: Amine compounds can be toxic if swallowed, inhaled, or absorbed through the skin.[4] The SDS for similar compounds often lists acute toxicity as a primary concern.[4]
-
Irritation: Aromatic amines and thiazole derivatives are frequently categorized as skin and serious eye irritants.[5][6]
-
Environmental Hazard: Many complex organic molecules are toxic to aquatic life with long-lasting effects.
-
Reactivity: While many thiazoles are stable, the SDS will specify incompatibilities, such as strong oxidizing agents or strong acids.[5][7]
Part 2: The Disposal Workflow - From Bench to Final Manifest
The disposal of chemical waste is a multi-step process that begins at the point of generation. It is governed by federal and state regulations that prohibit the disposal of chemical waste into regular trash or down the sanitary sewer system.[1][8][9]
Proper disposal starts the moment waste is generated. The cardinal rule is to never mix different waste streams unless explicitly permitted by established protocols.[2][10] Mixing incompatible chemicals can lead to dangerous reactions, while combining different waste categories can create a complex, expensive disposal challenge.[10]
Step-by-Step Protocol for Segregation:
-
Establish Designated Waste Containers: Before starting your experiment, prepare clearly labeled waste containers for each waste type you will generate.
-
Solid Waste: Collect unreacted 4-Ethyl-5-phenylthiazol-2-amine powder, contaminated weighing papers, and any solid byproducts in a dedicated container labeled "Solid Chemical Waste."
-
Liquid Waste:
-
Non-Halogenated Solvents: Solutions of the compound in solvents like ethanol, methanol, or acetone should be collected in a "Non-Halogenated Organic Waste" container.
-
Halogenated Solvents: Solutions in solvents like dichloromethane or chloroform must be collected in a separate "Halogenated Organic Waste" container. This segregation is critical as disposal methods and costs for these two categories differ significantly.
-
Aqueous Waste: Acidic or basic aqueous solutions from workups should be collected in a dedicated "Aqueous Acidic Waste" or "Aqueous Basic Waste" container. Do not neutralize in the waste container unless it is part of a specific, EHS-approved procedure.
-
-
Contaminated Consumables: Gloves, pipette tips, and paper towels with incidental contamination should be collected in a sealed, labeled bag or container designated for "Contaminated Lab Debris."
-
Sharps: Needles or contaminated glassware must be placed in a puncture-resistant sharps container.[10][11]
Waste containers stored within the laboratory, known as Satellite Accumulation Areas, are subject to strict regulatory control by the EPA and OSHA.[8][12]
Key Storage Requirements:
-
Labeling: All containers must be accurately and clearly labeled with the words "Hazardous Waste," the full chemical names of all components (no formulas or abbreviations), and their approximate percentages.[2][12]
-
Container Integrity: Use containers that are chemically compatible with the waste they hold and are in good condition with secure, leak-proof closures.[8][9][12] Keep containers closed at all times except when adding waste.[12]
-
Location: Store waste containers at or near the point of generation and under the control of laboratory personnel.[8][12] Utilize secondary containment (e.g., a plastic tub) to mitigate spills.
-
Segregation: Store incompatible waste containers separately, for instance, by keeping acids and bases in different secondary containment units.[8][12]
The following diagram illustrates the logical flow for managing waste generated from experiments involving 4-Ethyl-5-phenylthiazol-2-amine.
Sources
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 3. osha.gov [osha.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.fr [fishersci.fr]
- 7. fishersci.com [fishersci.com]
- 8. danielshealth.com [danielshealth.com]
- 9. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 10. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 11. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 12. research.columbia.edu [research.columbia.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
